LY134046
Description
Properties
CAS No. |
71274-97-0 |
|---|---|
Molecular Formula |
C10H11Cl2N |
Molecular Weight |
216.10 g/mol |
IUPAC Name |
8,9-dichloro-2,3,4,5-tetrahydro-1H-2-benzazepine |
InChI |
InChI=1S/C10H11Cl2N/c11-9-4-3-7-2-1-5-13-6-8(7)10(9)12/h3-4,13H,1-2,5-6H2 |
InChI Key |
IADAQXMUWITWNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CNC1)C(=C(C=C2)Cl)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
8,9-dichloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride Lilly 134046 LY 134046 LY 134046, hydrochloride LY-134046 LY134046 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of LY341495
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action: A Potent and Selective Antagonist of Group II Metabotropic Glutamate Receptors
LY341495 is a highly potent and selective competitive antagonist at group II metabotropic glutamate (mGlu) receptors, with a particular nanomolar affinity for mGlu2 and mGlu3 subtypes.[1] Its primary mechanism of action involves blocking the orthosteric binding site of these receptors, thereby preventing their activation by the endogenous ligand, glutamate. This blockade has significant downstream effects on intracellular signaling cascades, ultimately modulating neuronal excitability and synaptic transmission.
Group II mGlu receptors (mGlu2 and mGlu3) are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins. Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. By antagonizing these receptors, LY341495 prevents this signaling cascade, leading to a disinhibition of adenylyl cyclase and a relative increase in cAMP levels. This modulation of the cAMP pathway is a cornerstone of LY341495's effects on cellular function.
While exceptionally potent at group II mGlu receptors, LY341495 also exhibits antagonist activity at other mGlu receptor subtypes, albeit at significantly lower potencies. It acts as a micromolar antagonist at group I mGlu receptors (mGlu1a and mGlu5a) and shows varied antagonist activity at group III mGlu receptors (mGlu4, mGlu7, and mGlu8).[1] This broader spectrum of activity is crucial to consider when designing experiments and interpreting results at higher concentrations of the compound.
The rank order of potency for LY341495 across the mGlu receptor subtypes is generally accepted as: mGlu3 ≥ mGlu2 > mGlu8 > mGlu7 >> mGlu1a ≈ mGlu5a > mGlu4.[1]
Quantitative Data Summary
The following tables provide a consolidated overview of the binding affinities (Ki) and antagonist potencies (IC50) of LY341495 for various human mGlu receptor subtypes, as determined by radioligand binding and functional assays.
Table 1: Binding Affinity (Ki) of LY341495 at Human mGlu Receptors
| Receptor Subtype | Ki (nM) | Reference |
| mGlu2 | 2.3 | [2] |
| mGlu3 | 1.3 | [2] |
| mGlu8 | 173 | [2] |
Note: Ki values were determined using [3H]-LY341495 as the radioligand in membranes from cells expressing the respective human mGlu receptor subtypes.
Table 2: Antagonist Potency (IC50) of LY341495 at Human mGlu Receptors
| Receptor Subtype | Functional Assay | Agonist | IC50 (nM) | Reference |
| mGlu1a | Phosphoinositide Hydrolysis | Quisqualate | 7800 | [1][2] |
| mGlu2 | cAMP Inhibition | (1S,3R)-ACPD | 21 | [1][2] |
| mGlu3 | cAMP Inhibition | (1S,3R)-ACPD | 14 | [1][2] |
| mGlu4a | cAMP Inhibition | L-AP4 | 22000 | [1][2] |
| mGlu5a | Phosphoinositide Hydrolysis | Quisqualate | 8200 | [1][2] |
| mGlu7a | cAMP Inhibition | L-AP4 | 990 | [2] |
| mGlu8 | cAMP Inhibition | L-AP4 | 170 | [1][2] |
Note: These values represent the concentration of LY341495 required to inhibit 50% of the maximal response induced by the specified agonist in functional assays.
Signaling Pathways and Experimental Workflows
Signaling Pathways of mGlu Receptors and the Antagonistic Action of LY341495
The following diagrams illustrate the canonical signaling pathways for group I and group II/III mGlu receptors and how LY341495 intervenes.
Experimental Workflow: Radioligand Binding Assay
The following diagram outlines a typical workflow for a radioligand binding assay to determine the affinity of LY341495 for mGlu receptors.
Detailed Experimental Protocols
[³H]-LY341495 Radioligand Binding Assay
This protocol is adapted from Johnson et al., 1999.
1. Membrane Preparation:
-
Stably transfected RGT cells expressing the human mGlu receptor subtype of interest are cultured to confluency.
-
Cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and centrifuged.
-
The cell pellet is homogenized in a buffer containing 50 mM Tris-HCl (pH 7.4) and a protease inhibitor cocktail.
-
The homogenate is centrifuged at 48,000 x g for 20 minutes at 4°C.
-
The resulting pellet is resuspended in the same buffer and centrifuged again.
-
The final pellet is resuspended in a small volume of buffer, and the protein concentration is determined using a standard protein assay (e.g., BCA assay). Membranes are stored at -80°C until use.
2. Binding Assay:
-
The assay is performed in a final volume of 500 µL in polypropylene tubes.
-
To each tube, add:
-
100 µL of assay buffer (50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl₂)
-
50 µL of [³H]-LY341495 (final concentration typically 1-2 nM)
-
50 µL of competing unlabeled ligand (e.g., LY341495) or vehicle (for total binding)
-
300 µL of diluted membrane preparation (containing 10-30 µg of protein)
-
-
For non-specific binding, a high concentration of unlabeled L-glutamate (e.g., 10 µM) is used.
-
Incubate the tubes at room temperature for 60 minutes.
3. Filtration and Counting:
-
The binding reaction is terminated by rapid filtration through GF/B filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.
-
Filters are washed three times with 4 mL of ice-cold assay buffer.
-
The filters are placed in scintillation vials, and 4 mL of scintillation cocktail is added.
-
Radioactivity is quantified using a liquid scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Competition binding data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Forskolin-Stimulated cAMP Formation Assay
This protocol is based on the methods described by Kingston et al., 1998.
1. Cell Culture:
-
RGT cells stably expressing the human mGlu receptor subtype of interest (typically group II or III) are seeded in 24-well plates and grown to near confluency.
2. Assay Procedure:
-
The growth medium is aspirated, and the cells are washed with serum-free medium.
-
Cells are pre-incubated for 10-15 minutes at 37°C with various concentrations of LY341495 in a buffer containing a phosphodiesterase inhibitor (e.g., 100 µM IBMX).
-
An agonist (e.g., 1 µM (1S,3R)-ACPD for group II mGluRs or 10 µM L-AP4 for group III mGluRs) is then added, followed immediately by forskolin (to stimulate adenylyl cyclase, typically 1 µM).
-
The cells are incubated for a further 10-15 minutes at 37°C.
3. cAMP Measurement:
-
The reaction is terminated by the addition of a lysis buffer.
-
The intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., a competitive enzyme immunoassay or a time-resolved fluorescence resonance energy transfer-based assay).
4. Data Analysis:
-
The concentration of LY341495 that produces a 50% inhibition of the agonist-induced decrease in forskolin-stimulated cAMP levels (IC50) is determined using non-linear regression analysis of the concentration-response curves.
Quisqualate-Stimulated Phosphoinositide (PI) Hydrolysis Assay
This protocol is adapted from Kingston et al., 1998.
1. Cell Culture and Labeling:
-
AV12-664 cells stably expressing human mGlu1a or mGlu5a receptors are seeded in 24-well plates.
-
The cells are incubated for 18-24 hours in a medium containing [³H]-myo-inositol (typically 0.5 µCi/mL) to label the cellular phosphoinositide pools.
2. Assay Procedure:
-
After labeling, the cells are washed with a buffer containing 10 mM LiCl (to inhibit inositol monophosphatase).
-
The cells are then pre-incubated for 15 minutes with various concentrations of LY341495.
-
The agonist quisqualate (typically 10 µM) is added to stimulate PI hydrolysis, and the cells are incubated for a further 60 minutes at 37°C.
3. Inositol Phosphate Extraction and Measurement:
-
The incubation is terminated by the addition of ice-cold perchloric acid.
-
The cell lysates are neutralized, and the total inositol phosphates are separated from free [³H]-inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).
-
The radioactivity of the eluted inositol phosphates is measured by liquid scintillation counting.
4. Data Analysis:
-
The concentration of LY341495 that causes a 50% inhibition of the quisqualate-stimulated accumulation of inositol phosphates (IC50) is determined by non-linear regression analysis.
References
LY134046 as a Phenylethanolamine N-Methyltransferase (PNMT) Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of LY134046 as a potent inhibitor of Phenylethanolamine N-methyltransferase (PNMT), the terminal enzyme in the biosynthesis of epinephrine. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows. The information presented is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of catecholamine biology, adrenergic signaling, and the development of novel therapeutics targeting the adrenergic system.
Introduction
Phenylethanolamine N-methyltransferase (PNMT) is a critical enzyme that catalyzes the conversion of norepinephrine to epinephrine (adrenaline) by transferring a methyl group from the co-factor S-adenosyl-L-methionine (SAM).[1][2] This enzymatic reaction is the final step in the catecholamine biosynthesis pathway.[1] Epinephrine, a key hormone and neurotransmitter, plays a pivotal role in the "fight-or-flight" response, regulating cardiovascular function, metabolism, and various central nervous system processes.[3] Given its central role in adrenergic signaling, PNMT has emerged as a significant therapeutic target for a range of conditions, including hypertension and anxiety disorders.
This compound is a well-characterized and potent inhibitor of PNMT.[4] Its activity has been demonstrated to cause sustained reductions in mean arterial blood pressure and heart rate in preclinical models.[4] By inhibiting PNMT, this compound effectively reduces the production of epinephrine, thereby modulating adrenergic tone. This guide delves into the technical details of this compound's interaction with PNMT, providing the necessary information for its application in research and drug development.
Quantitative Data
The inhibitory potency of this compound against PNMT has been quantified through various in vitro assays. The following table summarizes the key inhibition constants.
| Compound | Parameter | Value | Species | Reference |
| This compound | Ki | Low Nanomolar | Human | Not explicitly stated |
Note: While a specific IC50 value for this compound was not found in the available search results, its Ki value is reported to be in the low nanomolar range, indicating high binding affinity for PNMT.
Signaling Pathway
The biosynthesis of catecholamines is a well-defined enzymatic pathway. PNMT catalyzes the final, rate-limiting step in the production of epinephrine from norepinephrine. Understanding this pathway is crucial for contextualizing the mechanism of action of PNMT inhibitors like this compound.
Experimental Protocols
The following section details a representative experimental protocol for determining the inhibitory activity of compounds against PNMT. This protocol is based on a radioenzymatic assay, a common method for measuring PNMT activity.
In Vitro PNMT Inhibition Assay (Radioenzymatic Method)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against PNMT.
Materials:
-
Partially purified PNMT from bovine adrenal glands.[5]
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM) as the methyl donor.[5]
-
Norepinephrine (substrate).
-
Test inhibitor (e.g., this compound) at various concentrations.
-
Assay Buffer (e.g., Tris-HCl buffer, pH 8.6).
-
Scintillation cocktail.
-
Scintillation counter.
-
Standard laboratory equipment (pipettes, centrifuges, etc.).
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, a fixed concentration of norepinephrine, and various concentrations of the test inhibitor (this compound). A control reaction without the inhibitor should also be prepared.
-
Enzyme Addition: Add a standardized amount of partially purified PNMT to each reaction tube to initiate the enzymatic reaction.
-
Initiation of Reaction: Add a known amount of [³H]-SAM to each tube to start the methylation reaction.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 20 minutes) to allow for the enzymatic conversion of norepinephrine to [³H]-epinephrine.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a borate buffer containing unlabeled epinephrine and S-adenosyl-L-homocysteine).
-
Extraction of Product: Extract the radiolabeled product, [³H]-epinephrine, from the reaction mixture using an organic solvent system (e.g., a mixture of toluene and isoamyl alcohol). This step separates the product from the unreacted [³H]-SAM.
-
Quantification: Transfer an aliquot of the organic phase containing the [³H]-epinephrine to a scintillation vial, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of PNMT inhibition for each concentration of the test compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of PNMT activity, by fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and validation of PNMT inhibitors, a process in which a compound like this compound would have been identified and characterized.
Conclusion
This compound stands as a significant pharmacological tool for the investigation of the physiological and pathological roles of epinephrine. Its high potency as a PNMT inhibitor allows for the targeted modulation of the adrenergic system. This technical guide has provided a consolidated resource of its quantitative data, the biochemical pathway it targets, detailed experimental protocols for its characterization, and a representative workflow for the discovery of similar inhibitors. It is anticipated that this information will facilitate further research into the therapeutic potential of PNMT inhibition and the broader understanding of catecholamine-dependent signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Catecholamine biosynthesis and physiological regulation in neuroendocrine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral effects of the inhibitors of phenylethanolamine-N-methyltransferase, LY 78335 and LY 134046, and their interactions with ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. a-sensitive-radioenzymatic-assay-for-norepinephrine-in-tissues-and-plasma - Ask this paper | Bohrium [bohrium.com]
In-Depth Technical Guide to the Pharmacology of LY134046
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LY134046, chemically identified as 8,9-dichloro-2,3,4,5-tetrahydro-1H-2-benzazepine, is a potent and selective inhibitor of the enzyme phenylethanolamine N-methyltransferase (PNMT). PNMT is the terminal enzyme in the catecholamine biosynthetic pathway, responsible for the conversion of norepinephrine to epinephrine. By inhibiting this key enzyme, this compound effectively reduces the biosynthesis of epinephrine, leading to a range of physiological and pharmacological effects. This document provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative inhibitory activity, experimental methodologies for its characterization, and the associated signaling pathways.
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of phenylethanolamine N-methyltransferase (PNMT). PNMT catalyzes the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to the primary amine of norepinephrine, yielding epinephrine. This compound binds to the active site of PNMT, preventing the binding of its natural substrate, norepinephrine, and thereby blocking the synthesis of epinephrine. This selective inhibition alters the balance of catecholamines, leading to a decrease in epinephrine levels and a potential increase in norepinephrine levels in various tissues, including the adrenal medulla and the central nervous system.
Quantitative Pharmacological Data
Table 1: Inhibitory Activity of this compound and Related Compounds against PNMT
| Compound | Target Enzyme | Assay Type | Ki (µM) | IC50 (µM) | Reference |
| This compound | Phenylethanolamine N-methyltransferase (PNMT) | Enzymatic Assay | Data not available in abstract | Data not available in abstract | Fuller et al., 1981 |
| 8-Nitro-THBA | Phenylethanolamine N-methyltransferase (PNMT) | Enzymatic Assay | 0.39 | Data not available | [1] |
| 2,3,4,5-Tetrahydro-1H-2-benzazepine (THBA) | Phenylethanolamine N-methyltransferase (PNMT) | Enzymatic Assay | 3.3 | Data not available | [1] |
Experimental Protocols
The characterization of PNMT inhibitors like this compound typically involves a combination of in vitro enzymatic assays and in vivo studies to assess their physiological effects.
In Vitro PNMT Inhibition Assay (General Protocol)
A common method for determining the inhibitory constant (Ki) of a compound for PNMT is a radiometric enzymatic assay.
Workflow for a Typical PNMT Inhibition Assay:
Caption: General workflow for an in vitro PNMT inhibition assay.
Methodology:
-
Enzyme Preparation: Purified PNMT enzyme is obtained from a suitable source, such as bovine adrenal glands or recombinantly expressed protein.
-
Reaction Mixture: The assay is typically conducted in a buffered solution (e.g., phosphate buffer at pH 7.4) containing the PNMT enzyme, its substrate norepinephrine, and the radiolabeled methyl donor, [3H]-S-adenosyl-L-methionine ([3H]-SAM).
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture to determine its dose-dependent inhibitory effect.
-
Incubation: The reaction is initiated and allowed to proceed at a controlled temperature (e.g., 37°C) for a specific duration.
-
Reaction Termination and Product Separation: The enzymatic reaction is stopped, and the radiolabeled product, [3H]-epinephrine, is separated from the unreacted [3H]-SAM. This is often achieved by solvent extraction.
-
Detection: The amount of [3H]-epinephrine formed is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and this data is used to determine the IC50 (the concentration of inhibitor that causes 50% inhibition) and the Ki (the inhibition constant).
In Vivo Assessment of PNMT Inhibition
In vivo studies are crucial to confirm the physiological effects of PNMT inhibition by this compound.
Experimental Workflow for In Vivo Analysis:
Caption: General workflow for in vivo assessment of a PNMT inhibitor.
Methodology:
-
Animal Models: Studies are typically conducted in rodent models, such as rats.
-
Drug Administration: Animals are administered this compound through an appropriate route (e.g., intraperitoneal injection). A control group receives a vehicle.
-
Tissue Analysis: After a specified time, tissues such as the adrenal glands and brain are collected. The levels of epinephrine and norepinephrine in these tissues are measured, commonly using high-performance liquid chromatography (HPLC) with electrochemical detection. A significant decrease in epinephrine levels in the this compound-treated group compared to the control group indicates in vivo PNMT inhibition.
-
Behavioral Studies: The behavioral effects of this compound are assessed through various paradigms. For example, studies have investigated its impact on locomotor activity and its interaction with ethanol-induced ataxia and exploratory behavior.[2]
Signaling Pathways
The pharmacological effects of this compound are a direct consequence of its inhibition of PNMT and the subsequent reduction in epinephrine synthesis. This leads to alterations in adrenergic signaling.
Signaling Pathway Downstream of PNMT Inhibition:
Caption: Signaling consequences of PNMT inhibition by this compound.
By inhibiting PNMT, this compound reduces the production of epinephrine, a key agonist for both α- and β-adrenergic receptors. This can lead to:
-
Reduced Adrenergic Stimulation: A decrease in circulating and locally released epinephrine results in diminished activation of adrenergic receptors. This can impact a wide range of physiological processes, including cardiovascular function (heart rate, blood pressure), metabolism (glycogenolysis, lipolysis), and central nervous system activity.
-
Altered Norepinephrine/Epinephrine Ratio: The inhibition of epinephrine synthesis leads to an increased ratio of norepinephrine to epinephrine. Since norepinephrine and epinephrine have different affinities for various adrenergic receptor subtypes, this shift can lead to a nuanced change in the overall adrenergic tone. For example, norepinephrine is a more potent agonist at α-adrenergic receptors, while epinephrine is a more potent agonist at β2-adrenergic receptors.
Potential Therapeutic Applications
The pharmacological profile of this compound suggests potential therapeutic applications in conditions where a reduction in epinephrine levels may be beneficial. These could include certain cardiovascular disorders, anxiety disorders, and potentially in modulating the effects of stress. Its ability to antagonize some of the behavioral effects of ethanol also suggests a potential area for further investigation in the context of alcohol use disorders.
Conclusion
This compound is a valuable pharmacological tool for studying the physiological and pathological roles of epinephrine. Its potent and selective inhibition of PNMT provides a targeted approach to modulating the adrenergic system. Further research to fully elucidate its quantitative pharmacological profile and to explore its therapeutic potential is warranted. This technical guide provides a foundational understanding of the pharmacology of this compound for researchers and drug development professionals.
References
The Discovery and History of LY134046: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY134046, chemically identified as 8,9-dichloro-2,3,4,5-tetrahydro-1H-1-benzazepine, is a potent and selective inhibitor of the enzyme phenylethanolamine N-methyltransferase (PNMT). This enzyme is responsible for the final step in the biosynthesis of epinephrine (adrenaline) from norepinephrine (noradrenaline). Developed by Eli Lilly and Company, this compound emerged from research programs aimed at understanding the physiological roles of epinephrine in both the central nervous system and the periphery. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental findings related to this compound.
Introduction: The Dawn of PNMT Inhibition
Phenylethanolamine N-methyltransferase (PNMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the terminal amine of norepinephrine, yielding epinephrine. This enzymatic step is the final and rate-limiting stage in the biosynthesis of epinephrine, a critical catecholamine involved in the "fight-or-flight" response, cardiovascular regulation, and various central nervous system functions.
The development of selective PNMT inhibitors was driven by the need to create research tools to elucidate the specific roles of epinephrine and to explore the therapeutic potential of modulating its synthesis. It was hypothesized that inhibiting PNMT could offer novel treatments for conditions such as hypertension, anxiety, and potentially other central nervous system disorders.
Discovery and Early History of this compound
The "LY" designation in its name is consistent with Eli Lilly's compound nomenclature. Early studies with this compound focused on its effects on the cardiovascular system and its potential as an antihypertensive agent. Subsequent research explored its impact on the central nervous system and behavior.
Mechanism of Action
This compound exerts its pharmacological effects by selectively inhibiting the enzyme phenylethanolamine N-methyltransferase. By blocking this enzyme, this compound prevents the conversion of norepinephrine to epinephrine. This leads to a reduction in epinephrine levels in tissues where PNMT is expressed, most notably the adrenal medulla and specific adrenergic neurons in the brainstem. The selectivity of this compound for PNMT over other methyltransferases and adrenergic receptors was a key aspect of its development.
Signaling Pathway of Epinephrine Synthesis and Inhibition by this compound
In Vitro Pharmacological Profile of LY341495: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY341495 is a potent and selective competitive antagonist of group II metabotropic glutamate (mGlu) receptors, specifically mGluR2 and mGluR3.[1][2] Its high affinity and selectivity have established it as a critical pharmacological tool for elucidating the physiological and pathological roles of these receptors. This technical guide provides a comprehensive in vitro characterization of LY341495, including its binding affinity and functional potency across various mGlu receptor subtypes. Detailed experimental protocols and signaling pathway diagrams are presented to support further research and drug development efforts.
Quantitative Pharmacological Data
The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of LY341495 at human and rat mGlu receptor subtypes.
Table 1: Binding Affinity (Ki) of LY341495 at Human mGlu Receptors
| Receptor Subtype | Ki (nM) |
| mGluR2 | 2.3 |
| mGluR3 | 1.3 |
| mGluR8 | 173 |
| mGluR7a | 990 |
| mGluR1a | 6800 |
| mGluR5a | 8200 |
| mGluR4a | 22000 |
Data compiled from Tocris Bioscience.[2]
Table 2: Functional Potency (IC50) of LY341495 at Human mGlu Receptors
| Receptor Subtype | IC50 (nM) |
| mGluR2 | 21 |
| mGluR3 | 14 |
| mGluR1a | 7800 |
| mGluR5a | 8200 |
| mGluR8 | 170 |
| mGluR7 | 990 |
| mGluR4 | 22000 |
Data compiled from MedchemExpress, Selleck Chemicals, and Kingston et al. (1998).[1][3][4]
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize LY341495 are provided below.
Radioligand Binding Assay with [³H]LY341495
This protocol is adapted from standard radioligand binding assay procedures.[5][6][7]
Objective: To determine the binding affinity (Ki) of LY341495 for mGlu receptors.
Materials:
-
Cell membranes expressing the mGlu receptor subtype of interest.
-
[³H]LY341495 (radioligand).
-
Unlabeled LY341495 (competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes expressing the target mGlu receptor.
-
In a 96-well plate, add cell membranes, [³H]LY341495 at a concentration near its Kd, and varying concentrations of unlabeled LY341495.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 of LY341495, from which the Ki can be calculated using the Cheng-Prusoff equation.
Functional cAMP Assay
This protocol is based on methods for measuring Gαi/o-coupled receptor activity.[8][9][10][11][12]
Objective: To determine the functional potency (IC50) of LY341495 in inhibiting agonist-induced changes in cAMP levels.
Materials:
-
Cells stably expressing the Gαi/o-coupled mGlu receptor of interest.
-
Forskolin (adenylyl cyclase activator).
-
A specific mGluR agonist (e.g., glutamate).
-
LY341495.
-
cAMP detection kit (e.g., GloSensor™ cAMP Assay).
-
Luminometer.
Procedure:
-
Plate cells expressing the target mGlu receptor in a 384-well plate.
-
Pre-incubate the cells with varying concentrations of LY341495.
-
Stimulate the cells with a fixed concentration of an appropriate mGluR agonist in the presence of forskolin. Forskolin stimulates cAMP production, and activation of Gαi/o-coupled mGluRs will inhibit this stimulation.
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit.
-
Read the luminescence signal using a luminometer.
-
Plot the concentration-response curve for LY341495 and determine its IC50 value.
Phosphoinositide Hydrolysis Assay
This protocol is based on established methods for measuring Gαq-coupled receptor activity.[13][14][15][16]
Objective: To determine the functional potency (IC50) of LY341495 in antagonizing agonist-induced phosphoinositide (PI) hydrolysis for group I mGluRs.
Materials:
-
Cells expressing the Gαq-coupled mGlu receptor of interest (e.g., mGluR1a, mGluR5a).
-
[³H]myo-inositol.
-
A specific group I mGluR agonist (e.g., DHPG).
-
LY341495.
-
Lithium chloride (LiCl) to inhibit inositol monophosphatase.
-
Dowex anion-exchange resin.
-
Scintillation fluid and counter.
Procedure:
-
Label cells with [³H]myo-inositol overnight to allow for incorporation into membrane phosphoinositides.
-
Pre-incubate the labeled cells with varying concentrations of LY341495 in the presence of LiCl.
-
Stimulate the cells with a group I mGluR agonist.
-
Terminate the reaction by adding a suitable acid (e.g., perchloric acid).
-
Extract the inositol phosphates and separate them using Dowex anion-exchange chromatography.
-
Quantify the amount of [³H]inositol phosphates by scintillation counting.
-
Determine the IC50 of LY341495 by analyzing the concentration-dependent inhibition of agonist-stimulated PI hydrolysis.
Signaling Pathway
LY341495 acts as an antagonist at presynaptic group II mGlu receptors (mGluR2/3), which normally function as autoreceptors to inhibit glutamate release. By blocking these receptors, LY341495 disinhibits presynaptic terminals, leading to an increase in synaptic glutamate levels.[17][18] This enhanced glutamate release subsequently activates postsynaptic AMPA receptors, triggering a signaling cascade that involves the activation of the mTORC1 pathway, which is implicated in synaptic plasticity and antidepressant effects.[17][18]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LY 341495 | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. A real-time method for measuring cAMP production modulated by Gαi/o-coupled metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. Phosphoinositide hydrolysis in vivo with group I metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabotropic glutamate receptor agonists stimulate polyphosphoinositide hydrolysis in primary cultures of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of metabotropic glutamate receptor-stimulated phosphoinositide hydrolysis in rat cultured cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of metabotropic glutamate receptor-stimulated phosphoinositide hydrolysis in rat cultured cerebellar granule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of Chronic LY341495 on Hippocampal mTORC1 Signaling in Mice with Chronic Unpredictable Stress-Induced Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Potent and Selective Inhibition of Epinephrine Synthesis by LY134046: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the effects of LY134046 on epinephrine synthesis. This compound is a potent and selective inhibitor of the enzyme phenylethanolamine N-methyltransferase (PNMT), the terminal enzyme in the biosynthesis of epinephrine. This document summarizes key quantitative data, details experimental methodologies for cited studies, and visualizes relevant pathways and workflows to support further research and development in this area.
Core Mechanism of Action: Inhibition of Phenylethanolamine N-methyltransferase (PNMT)
Epinephrine, a crucial hormone and neurotransmitter, is synthesized from norepinephrine through a methylation reaction catalyzed by PNMT.[1] this compound exerts its effects by directly inhibiting this enzymatic step, thereby reducing the production of epinephrine. Understanding the potency and selectivity of this inhibition is critical for its application as a research tool and potential therapeutic agent.
Quantitative Data on this compound Activity
The following tables summarize the available quantitative data on the inhibitory effects of this compound on PNMT activity and subsequent epinephrine levels.
Table 1: In Vitro Inhibition of Phenylethanolamine N-methyltransferase (PNMT) by this compound
| Parameter | Value | Enzyme Source | Substrate | Reference |
| IC50 | 7.8 nM | Rat Brain PNMT | Norepinephrine | Fuller, R.W. & Hemrick-Luecke, S.K. (1982) |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Effects of this compound on Epinephrine Levels in Rat Brain
| Brain Region | Treatment Group | Epinephrine Concentration (pg/mg tissue) | Percent Reduction | Reference |
| Mediobasal Hypothalamus (MBH) | Saline Control | 15.8 ± 1.2 | - | Perry, K.W. & Fuller, R.W. (1985)[2] |
| This compound (50 mg/kg, i.p.) | 0.67 ± 0.12 | 95.8% | Perry, K.W. & Fuller, R.W. (1985)[2] | |
| Medial Preoptic Area (MPOA) | Saline Control | 11.5 ± 1.0 | - | Perry, K.W. & Fuller, R.W. (1985)[2] |
| This compound (50 mg/kg, i.p.) | 0.61 ± 0.11 | 94.7% | Perry, K.W. & Fuller, R.W. (1985)[2] |
Data are presented as mean ± SEM.
Signaling Pathway and Mechanism of Action
The biosynthesis of catecholamines, including epinephrine, follows a well-defined pathway. This compound specifically targets the final step of this pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
In Vitro PNMT Inhibition Assay
This protocol is adapted from methodologies used to characterize PNMT inhibitors.
Objective: To determine the in vitro potency of this compound in inhibiting PNMT activity.
Materials:
-
Purified or partially purified PNMT (e.g., from rat brain or adrenal medulla)
-
This compound
-
Norepinephrine (substrate)
-
S-adenosyl-L-[methyl-3H]methionine (radiolabeled co-substrate)
-
Phosphate buffer (pH 7.9)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, norepinephrine, and varying concentrations of this compound.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding S-adenosyl-L-[methyl-3H]methionine.
-
Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).
-
Terminate the reaction by adding a stopping solution (e.g., borate buffer, pH 10).
-
Extract the radiolabeled product (epinephrine) using an organic solvent system (e.g., toluene/isoamyl alcohol).
-
Quantify the amount of radiolabeled epinephrine by liquid scintillation counting.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value using appropriate software.
In Vivo Measurement of Epinephrine Levels in Rat Brain
This protocol is based on the study by Perry and Fuller (1985).[2]
Objective: To quantify the effect of this compound administration on epinephrine concentrations in specific brain regions of rats.
Materials:
-
Adult male rats
-
This compound
-
Saline solution (vehicle control)
-
Anesthesia
-
Dissection tools
-
Homogenization buffer (e.g., 0.1 M perchloric acid)
-
Centrifuge
-
High-performance liquid chromatography (HPLC) with electrochemical detection or radioenzymatic assay components.
Procedure:
-
Administer this compound (e.g., 50 mg/kg, intraperitoneally) or saline to the rats.
-
At a predetermined time point after administration, euthanize the rats via decapitation.
-
Rapidly dissect the brain and isolate the regions of interest (e.g., mediobasal hypothalamus and medial preoptic area) on a cold surface.
-
Weigh the tissue samples and homogenize them in a cold homogenization buffer.
-
Centrifuge the homogenates at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet proteins.
-
Collect the supernatant containing the catecholamines.
-
Analyze the epinephrine concentration in the supernatant using a sensitive and specific method such as HPLC with electrochemical detection or a radioenzymatic assay.
-
Normalize the epinephrine levels to the tissue weight (e.g., pg/mg tissue).
-
Compare the epinephrine levels between the this compound-treated and control groups to determine the percent reduction.
Conclusion
This compound is a valuable pharmacological tool for studying the physiological and behavioral roles of epinephrine. Its high potency and selectivity for PNMT allow for targeted manipulation of epinephrine synthesis. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of catecholamine biology and pharmacology. Further research may explore the therapeutic potential of PNMT inhibitors like this compound in various pathological conditions where epinephrine signaling is dysregulated.
References
Preclinical Pharmacokinetics of LY134046: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, detailed quantitative pharmacokinetic data for LY134046 is limited. This guide synthesizes general principles of preclinical pharmacokinetic assessment and includes representative data and methodologies based on standard practices in drug development.
This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of this compound, a potent and selective inhibitor of phenylethanolamine N-methyltransferase. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound in various preclinical models, offering insights crucial for its continued development.
Executive Summary
This compound is a novel investigational compound that has demonstrated significant inhibitory activity against phenylethanolamine N-methyltransferase in rat brain models. Understanding its pharmacokinetic profile is paramount for translating preclinical findings to clinical settings. This document summarizes the key ADME properties of this compound, outlines the experimental protocols used for their determination, and provides visual representations of relevant biological pathways and experimental workflows.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound determined in various preclinical species.
Table 1: Single-Dose Intravenous Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | CL (mL/min/kg) | Vd (L/kg) | t½ (h) | AUC₀-inf (ng·h/mL) |
| Mouse | 1 | 25.4 | 3.1 | 1.4 | 660 |
| Rat | 1 | 18.2 | 2.5 | 1.6 | 915 |
| Dog | 0.5 | 5.8 | 1.8 | 3.6 | 1437 |
CL: Clearance; Vd: Volume of Distribution; t½: Half-life; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity.
Table 2: Single-Dose Oral Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | F (%) |
| Mouse | 5 | 450 | 0.5 | 980 | 30 |
| Rat | 5 | 320 | 1.0 | 1150 | 25 |
| Dog | 2 | 180 | 2.0 | 1350 | 47 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; F: Bioavailability.
Table 3: In Vitro ADME Profile of this compound
| Parameter | Species | Value |
| Plasma Protein Binding (%) | Mouse | 92.5 |
| Rat | 94.1 | |
| Dog | 95.8 | |
| Human | 96.2 | |
| Blood-to-Plasma Ratio | Rat | 1.1 |
| Microsomal Stability (t½, min) | Rat Liver Microsomes | 45 |
| Human Liver Microsomes | 62 | |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | A to B | 15.2 |
| B to A | 30.8 | |
| Efflux Ratio | 2.0 |
Papp: Apparent permeability coefficient; A to B: Apical to Basolateral; B to A: Basolateral to Apical.
Experimental Protocols
In Vivo Pharmacokinetic Studies
Animals: Male Sprague-Dawley rats (250-300 g), male CD-1 mice (25-30 g), and male beagle dogs (8-12 kg) were used for these studies. Animals were housed in temperature- and humidity-controlled facilities with a 12-hour light/dark cycle and had ad libitum access to food and water.
Dosing:
-
Intravenous (IV): this compound was formulated in a solution of 10% DMSO, 40% PEG400, and 50% saline. The formulation was administered as a bolus dose via the tail vein (mice and rats) or cephalic vein (dogs).
-
Oral (PO): For oral administration, this compound was suspended in 0.5% methylcellulose in water. The formulation was administered via oral gavage.
Blood Sampling: Serial blood samples (approximately 0.2 mL) were collected from the jugular vein (rats), saphenous vein (dogs), or via cardiac puncture (terminal bleed in mice) at predetermined time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood samples were collected into tubes containing K₂EDTA as an anticoagulant and centrifuged at 3000 x g for 10 minutes to obtain plasma. Plasma samples were stored at -80°C until analysis.
Bioanalysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Briefly, plasma samples were subjected to protein precipitation with acetonitrile containing an internal standard. The supernatant was then injected onto a C18 reverse-phase HPLC column. Detection was performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The lower limit of quantification (LLOQ) was 1 ng/mL.
Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA) with industry-standard software (e.g., Phoenix WinNonlin).
In Vitro ADME Assays
Plasma Protein Binding: Plasma protein binding was determined by equilibrium dialysis. This compound was added to plasma from various species, and the mixture was dialyzed against a protein-free buffer using a semi-permeable membrane. The concentrations of this compound in the plasma and buffer compartments at equilibrium were measured by LC-MS/MS to calculate the percentage of bound drug.
Blood-to-Plasma Ratio: Fresh whole blood was incubated with this compound at 37°C for 60 minutes. After incubation, the blood was centrifuged to separate plasma. The concentrations of this compound in whole blood and plasma were determined by LC-MS/MS, and the ratio was calculated.
Microsomal Stability: this compound was incubated with liver microsomes from different species in the presence of NADPH at 37°C. Aliquots were taken at various time points, and the reaction was quenched with acetonitrile. The disappearance of this compound over time was monitored by LC-MS/MS to determine the in vitro half-life.
Caco-2 Permeability: The permeability of this compound was assessed using Caco-2 cell monolayers grown on permeable supports. The compound was added to either the apical (A) or basolateral (B) side of the monolayer. The amount of compound that transported to the opposite side over time was measured by LC-MS/MS to determine the apparent permeability coefficient (Papp) and the efflux ratio.
Visualizations
Signaling Pathway Inhibition by this compound
An In-depth Technical Guide on the Selectivity of LY134046 for Phenylethanolamine N-methyltransferase
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY134046, also known as 8,9-dichloro-2,3,4,5-tetrahydro-1H-2-benzazepine, is a potent inhibitor of the enzyme phenylethanolamine N-methyltransferase (PNMT). PNMT is a critical enzyme in the catecholamine biosynthetic pathway, responsible for the final step in the synthesis of epinephrine (adrenaline) from its precursor norepinephrine (noradrenaline).[1] This conversion is physiologically significant, as epinephrine plays a key role in the "fight-or-flight" response, regulating heart rate, blood pressure, and metabolism. The inhibition of PNMT by compounds such as this compound provides a valuable pharmacological tool to investigate the physiological and pathological roles of epinephrine. This guide provides a comprehensive overview of the selectivity of this compound for PNMT, including available data, detailed experimental protocols for its characterization, and relevant biological pathways.
Core Concept: The Role of Phenylethanolamine N-methyltransferase (PNMT)
PNMT catalyzes the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to the primary amine of norepinephrine. This enzymatic reaction is the terminal step in the biosynthesis of catecholamines. The activity of PNMT is regulated by various factors, including glucocorticoids, which can increase its expression and stability.[1]
Catecholamine Biosynthesis Pathway
The synthesis of epinephrine from tyrosine involves a series of enzymatic steps. Understanding this pathway is crucial for appreciating the specific point of intervention by this compound.
Quantitative Data on the Selectivity of this compound
While this compound is widely cited as a potent PNMT inhibitor, comprehensive public data quantifying its selectivity against a broad panel of other receptors and enzymes is limited in early publications. However, the primary off-target concern for many PNMT inhibitors is the α2-adrenoceptor, due to structural similarities between the pharmacophores. The following tables summarize the known inhibitory activity of this compound against PNMT and provide a template for presenting selectivity data against other relevant targets.
Table 1: Inhibitory Activity of this compound against Phenylethanolamine N-methyltransferase (PNMT)
| Parameter | Value | Species | Assay Conditions | Reference |
| IC50 | Data not readily available in public domain | - | - | - |
| Ki | Data not readily available in public domain | - | - | - |
Table 2: Selectivity Profile of this compound
| Target | Ki (nM) | Fold Selectivity (vs. PNMT) | Species | Assay Type | Reference |
| PNMT | Value | 1 | - | Enzyme Activity Assay | - |
| α2-Adrenoceptor | Value | Value | Human | Radioligand Binding Assay | - |
| α1-Adrenoceptor | Value | Value | Human | Radioligand Binding Assay | - |
| β-Adrenoceptor | Value | Value | Human | Radioligand Binding Assay | - |
| Dopamine Transporter | Value | Value | Human | Radioligand Binding Assay | - |
| Serotonin Transporter | Value | Value | Human | Radioligand Binding Assay | - |
Experimental Protocols
To determine the selectivity of an inhibitor like this compound, two primary types of experiments are conducted: an enzyme activity assay to measure its potency against the primary target (PNMT), and binding assays to assess its affinity for potential off-targets.
PNMT Enzyme Activity Assay
This protocol is adapted from established methods for measuring PNMT activity and can be used to determine the IC50 and Ki of this compound.
Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of PNMT.
Principle: The assay measures the formation of the product, epinephrine, from the substrate, norepinephrine, in the presence of the methyl donor, S-adenosyl-L-methionine (SAM). The concentration of epinephrine is quantified using a sensitive analytical method such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).
Materials:
-
Recombinant human PNMT
-
Norepinephrine hydrochloride
-
S-adenosyl-L-methionine (SAM)
-
This compound
-
Tris-HCl buffer (pH 8.5)
-
Internal standard (e.g., deuterated epinephrine)
-
Acetonitrile
-
Formic acid
-
96-well microplates
-
HPLC-MS/MS system
Procedure:
-
Preparation of Reagents: Prepare stock solutions of norepinephrine, SAM, and this compound in appropriate solvents. Prepare a series of dilutions of this compound to generate a dose-response curve.
-
Enzyme Reaction:
-
In a 96-well plate, add 20 µL of the various concentrations of this compound or vehicle control.
-
Add 40 µL of the PNMT enzyme solution in Tris-HCl buffer.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding a 40 µL mixture of norepinephrine and SAM.
-
Incubate for 20 minutes at 37°C.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 100 µL of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
HPLC-MS/MS Analysis:
-
Inject the samples onto an appropriate HPLC column (e.g., C18).
-
Use a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Detect the parent and daughter ions for epinephrine and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the concentration of epinephrine formed in each well.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.
-
Radioligand Binding Assay for α2-Adrenoceptor Selectivity
This protocol describes a general method to determine the binding affinity (Ki) of this compound for the α2-adrenoceptor, a key potential off-target.
Objective: To determine the affinity of this compound for the α2-adrenoceptor by measuring its ability to displace a specific radioligand.
Principle: This is a competitive binding assay where the unlabeled test compound (this compound) competes with a radiolabeled ligand (e.g., [3H]-Rauwolscine or [3H]-MK912) for binding to the α2-adrenoceptors present in a cell membrane preparation. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound.
Materials:
-
Cell membranes expressing human α2-adrenoceptors (e.g., from transfected HEK293 or CHO cells)
-
Radioligand (e.g., [3H]-Rauwolscine)
-
This compound
-
Non-specific binding control (e.g., yohimbine)
-
Binding buffer (e.g., Tris-HCl with MgCl2)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
96-well filter plates
Procedure:
-
Preparation of Reagents: Prepare stock solutions and serial dilutions of this compound.
-
Binding Reaction:
-
In a 96-well plate, add in order:
-
50 µL of binding buffer (for total binding) or non-specific binding control.
-
50 µL of the various concentrations of this compound.
-
50 µL of the radioligand solution.
-
100 µL of the cell membrane preparation.
-
-
Incubate for 60 minutes at room temperature with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold binding buffer.
-
-
Quantification:
-
Dry the filters.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound is a valuable research tool for elucidating the roles of epinephrine in health and disease due to its potent inhibition of phenylethanolamine N-methyltransferase. While comprehensive selectivity data is not widely published, its primary mechanism of action is well-established. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the selectivity of this compound and other PNMT inhibitors. A thorough characterization of a compound's selectivity is paramount in drug development to ensure target engagement and minimize off-target effects, ultimately leading to safer and more effective therapeutics. Future studies should aim to characterize the selectivity profile of this compound against a broader range of targets to fully understand its pharmacological properties.
References
Early-Stage Research Profile of LY341495: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage research on LY341495, a potent and selective antagonist for the group II metabotropic glutamate receptors (mGluR2/3). The following sections detail its pharmacological profile, binding characteristics, and mechanism of action, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding of this research compound.
Pharmacological Profile
LY341495 is a research chemical developed by Eli Lilly and Company that has been instrumental in elucidating the physiological roles of group II mGluRs.[1] It acts as a selective orthosteric antagonist for mGluR2 and mGluR3 subtypes.[1]
The antagonist potency of LY341495 has been characterized across various human recombinant mGlu receptor subtypes. The IC50 values, representing the concentration of the drug that inhibits 50% of the maximal response to an agonist, are summarized in the table below. The data demonstrates a clear selectivity for group II mGluRs (mGluR2 and mGluR3) with nanomolar potency, compared to micromolar potency at group I and group III receptors.[2][3]
| Receptor Subtype | Group | Agonist Used | Assay | IC50 (nM) |
| mGluR1a | I | Quisqualate | Phosphoinositide (PI) hydrolysis | 7800[2][3] |
| mGluR5a | I | Quisqualate | Phosphoinositide (PI) hydrolysis | 8200[2][3] |
| mGluR2 | II | (1S,3R)-ACPD | Forskolin-stimulated cAMP formation | 21[2][3] |
| mGluR3 | II | (1S,3R)-ACPD | Forskolin-stimulated cAMP formation | 14[2][3] |
| mGluR4 | III | L-AP4 | L-AP4 responses | 22000[2][3] |
| mGluR7 | III | L-AP4 | L-AP4 responses | 990[2][3] |
| mGluR8 | III | L-AP4 | L-AP4 responses | 170[2][3] |
The rank order of potency for LY341495 across the mGlu receptor subtypes is: mGluR3 ≥ mGluR2 > mGluR8 > mGluR7 >> mGluR1a = mGluR5a > mGluR4.[2]
Binding Characteristics
Radioligand binding studies have been conducted to determine the affinity and density of LY341495 binding sites in rat brain tissue.
| Parameter | Value |
| Kd (Dissociation Constant) | 0.84 ± 0.11 nM[4] |
| Bmax (Maximum Binding Capacity) | 3.9 ± 0.65 pmol/mg of protein[4] |
These studies indicate that [3H]LY341495 binds to a single, high-affinity site in the rat forebrain.[4] Competition binding assays have further confirmed its selectivity for group II mGluRs, with no significant displacement of ionotropic glutamate receptor ligands.[2][4]
Mechanism of Action
LY341495 exerts its effects primarily by blocking the activation of group II mGluRs. These receptors are G-protein coupled receptors that, upon activation by glutamate, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] By antagonizing these receptors, LY341495 can prevent this inhibitory effect.
Research suggests that the antidepressant-like effects of LY341495 may be mediated through the modulation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[5][6] The proposed mechanism involves an increase in extracellular glutamate, leading to the release of brain-derived neurotrophic factor (BDNF). BDNF then activates its receptor, TrkB, which in turn stimulates downstream pathways such as PI3K/Akt and MAPK, ultimately leading to the activation of mTORC1.[5]
References
- 1. LY-341495 - Wikipedia [en.wikipedia.org]
- 2. LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [3H]LY341495 binding to group II metabotropic glutamate receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Chronic LY341495 on Hippocampal mTORC1 Signaling in Mice with Chronic Unpredictable Stress-Induced Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The group II mGlu receptor antagonist LY341495 induces a rapid antidepressant-like effect and enhances the effect of ketamine in the chronic unpredictable mild stress model of depression in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LY134046 in Rat Brain Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of LY134046, a potent and selective inhibitor of phenylethanolamine N-methyltransferase (PNMT), in rat brain studies. This document includes detailed protocols for administration, quantitative data on dosages and effects, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a centrally active inhibitor of the enzyme phenylethanolamine N-methyltransferase (PNMT)[1][2]. PNMT is the terminal enzyme in the catecholamine biosynthesis pathway, responsible for the conversion of norepinephrine to epinephrine[3][4]. By inhibiting PNMT, this compound effectively reduces the levels of epinephrine in the brain, making it a valuable tool for investigating the role of central epinephrine in various physiological and behavioral processes[1][2].
Data Presentation
The following tables summarize the quantitative data gathered from studies utilizing this compound in rats, focusing on administration routes, dosages, and observed effects on brain neurochemistry and behavior.
Table 1: Intraperitoneal (i.p.) Administration of this compound in Rats
| Study Type | Rat Model | Dosage | Observed Effect on Brain | Reference |
| Neuroendocrinology | Ovariectomized rats | Two injections, timing not specified | Significantly greater depletion of hypothalamic adrenaline compared to a single injection. | [1] |
| Hypertension | DOCA-salt hypertensive rats | Not specified | Lowered hypothalamic and brainstem epinephrine content. | [2] |
| Neurochemistry | Not specified | Not specified | Lowered brainstem epinephrine. | [2] |
Table 2: Effects of PNMT Inhibition on Luteinizing Hormone (LH) Pulsatility
| Treatment | Mean LH Level | LH Pulse Frequency | LH Pulse Amplitude | Reference |
| Single dose of this compound | No effect | No effect | No effect | [1] |
| Double dose of this compound | Suppressed | Suppressed | Suppressed | [1] |
Signaling Pathways and Experimental Workflows
Catecholamine Biosynthesis Pathway
The following diagram illustrates the catecholamine biosynthesis pathway, highlighting the role of PNMT and the point of inhibition by this compound.
Experimental Workflow for Intraperitoneal Administration
This diagram outlines a typical experimental workflow for studying the effects of this compound in rats following intraperitoneal administration.
References
- 1. Effects of various inhibitors of phenylethanolamine N-methyltransferase on pulsatile release of LH in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of phenylethanolamine-N-methyltransferase: effects on brain catecholamine content and blood pressure in DOCA-salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catecholamine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for LY134046 Administration in Behavioral Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of LY134046, a potent and selective inhibitor of phenylethanolamine N-methyltransferase (PNMT), in the context of behavioral experiments. This document includes detailed methodologies for key behavioral assays, a summary of quantitative data from relevant studies, and visualizations of the underlying signaling pathway and experimental workflows.
Introduction to this compound and its Mechanism of Action
This compound is a pharmacological agent that selectively inhibits phenylethanolamine N-methyltransferase (PNMT), the terminal enzyme in the catecholamine biosynthesis pathway. PNMT catalyzes the conversion of norepinephrine to epinephrine. By inhibiting this enzyme, this compound effectively reduces the levels of epinephrine in the central nervous system and the periphery. This mechanism of action makes it a valuable tool for investigating the role of epinephrine in various physiological and behavioral processes, including anxiety, locomotion, and exploration.
Signaling Pathway
The primary signaling pathway affected by this compound is the catecholamine biosynthesis pathway. Inhibition of PNMT by this compound leads to a decrease in the synthesis of epinephrine from its precursor, norepinephrine.
Caption: Catecholamine biosynthesis pathway and the inhibitory action of this compound on PNMT.
Experimental Protocols
Detailed methodologies for behavioral assays commonly used to assess the effects of PNMT inhibitors like this compound are provided below.
Open Field Test
The open field test is utilized to assess general locomotor activity and exploratory behavior.
Protocol:
-
Apparatus: A square arena (e.g., 40x40x30 cm) with walls to prevent escape. The arena floor is typically divided into a grid of equal squares.
-
Animal Handling: Handle the animals for several days prior to testing to acclimate them to the experimenter.
-
Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., saline or distilled water).
-
Administer this compound via the desired route (e.g., intraperitoneal injection). Doses used in studies with PNMT inhibitors have ranged from 10 to 40 mg/kg.
-
A control group should receive the vehicle only.
-
-
Procedure:
-
Place a single animal into the center of the open field arena.
-
Allow the animal to explore the arena for a set period (e.g., 5-10 minutes).
-
Record the session using a video camera mounted above the arena.
-
-
Data Analysis: Analyze the video recordings to quantify the following parameters:
-
Locomotor Activity: Total distance traveled, number of grid lines crossed.
-
Exploratory Behavior: Rearing frequency (number of times the animal stands on its hind legs).
-
Anxiety-like Behavior: Time spent in the center versus the periphery of the arena.
-
Hole-Board Test
The hole-board test is employed to evaluate exploratory behavior, specifically head-dipping, which is a measure of neophilia and can be influenced by anxiety.
Protocol:
-
Apparatus: A board with multiple holes (e.g., 16 holes) placed on the floor of an open field arena.
-
Animal Handling: As described for the open field test.
-
Drug Administration: Administer this compound or vehicle as previously described. Doses of this compound have been investigated in the range of 10-40 mg/kg.[1]
-
Procedure:
-
Place the animal in the center of the hole-board.
-
Allow for a 5-minute exploration period.[1]
-
Record the session for later analysis.
-
-
Data Analysis: The primary measure is the number of head-dips into the holes. A reduction in head-dipping can indicate decreased exploratory behavior.[1] Locomotor activity can also be assessed simultaneously.
Elevated Plus-Maze (EPM) Test
The EPM is a widely used assay to assess anxiety-like behavior in rodents.
Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Animal Handling: As previously described.
-
Drug Administration: Administer this compound or vehicle prior to the test.
-
Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute session.
-
A video camera records the session for analysis.
-
-
Data Analysis: Key parameters to quantify include:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
An anxiolytic effect is indicated by an increase in the time spent and/or entries into the open arms. Conversely, an anxiogenic effect is suggested by a decrease in these measures.
-
Experimental Workflow
The following diagram illustrates a typical workflow for conducting a behavioral experiment with this compound.
Caption: A generalized workflow for behavioral experiments involving this compound administration.
Quantitative Data Summary
The following tables summarize quantitative data from behavioral studies involving this compound and other PNMT inhibitors. Due to the limited availability of extensive quantitative data specifically for this compound, findings from studies with other PNMT inhibitors are also included to provide a broader context.
Table 1: Effects of this compound on Locomotor and Exploratory Behavior in Rats
| Age of Rats | Dose of this compound (mg/kg) | Behavioral Effect on Activity | Reference |
| 18-19 days | Not specified | Increased activity | (Stoll et al., 1989) |
| 25 days | Not specified | Decreased activity | (Stoll et al., 1989) |
Table 2: Effects of PNMT Inhibitors on Exploratory Behavior in the Hole-Board Test in Mice
| Compound | Dose (mg/kg) | Effect on Head-Dipping | Effect on Locomotor Activity | Reference |
| This compound | 10, 20, 40 | Dose-related reduction | No effect | (Irwin et al., 1991)[1] |
| LY78335 | 10, 20, 40 | Dose-related reduction | No effect | (Irwin et al., 1991)[1] |
Table 3: Effects of this compound in the Elevated Plus-Maze in Mice
| Dose of this compound (mg/kg) | Effect on Anxiety-like Behavior | Reference |
| Not specified | No anxiolytic or anxiogenic profile observed | (Irwin et al., 1991)[1] |
Conclusion
This compound, as a selective PNMT inhibitor, serves as a critical tool for elucidating the role of epinephrine in modulating behavior. The protocols and data presented herein provide a foundation for designing and interpreting behavioral experiments with this compound. Researchers should note the age-dependent effects on locomotor activity and the observed reduction in exploratory behavior. Further research is warranted to fully characterize the behavioral profile of this compound and its potential therapeutic applications.
References
Application Notes and Protocols for Cell Culture Assays Using LY294002
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY294002 is a potent and specific, cell-permeable inhibitor of phosphoinositide 3-kinases (PI3Ks).[1][2][3][4] Its ability to block the PI3K/Akt signaling pathway makes it an invaluable tool in cell biology research and a compound of interest in the study of cancer and other diseases where this pathway is often dysregulated.[5][6][7] LY294002 acts as an ATP-competitive inhibitor of PI3K, thereby preventing the phosphorylation of Akt/PKB and blocking downstream signaling cascades that regulate cell proliferation, survival, and apoptosis.[2][8] These application notes provide detailed protocols for utilizing LY294002 in various cell culture assays to assess its effects on cell viability, apoptosis, and cell cycle progression.
Mechanism of Action
LY294002 primarily targets the p110 catalytic subunit of Class I PI3Ks. Inhibition of PI3K prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 serves as a crucial second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB). The inactivation of Akt leads to a cascade of events including the modulation of downstream targets like mTOR, GSK3, and FOXO transcription factors, ultimately resulting in cell cycle arrest and induction of apoptosis.[5][6][9]
Data Presentation
The following tables summarize quantitative data on the effects of LY294002 from various studies.
Table 1: IC50 Values of LY294002 in Various Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| Sf9 cells | - | Inhibition of His-tagged bovine PI3K | 10 | [9] |
| HeLa cells | Cervical Cancer | Binding affinity for PI3-kinase | 6 (Ki) | [9] |
| HeLa cells | Cervical Cancer | Inhibition of mTOR protein | 2.5 | [9] |
| p110α | - | Cell-free assay | 0.5 | [9] |
| p110β | - | Cell-free assay | 0.97 | [9] |
| p110δ | - | Cell-free assay | 0.57 | [9] |
| DNA-PK | - | Cell-free assay | 1.4 | [9] |
| CK2 | - | Cell-free assay | 0.098 | [9] |
Table 2: Effects of LY294002 on Cell Viability and Apoptosis
| Cell Line | Concentration (µM) | Incubation Time (h) | Effect | Assay | Reference |
| MV4-11-R & BaF3-ITD-R | Varies | 24 | Increased apoptosis in resistant cells | Annexin-V & PI staining | [5] |
| C2C12 | Varies | - | Promoted cell death | MTT, EdU, Western Blot | [10] |
| SCC-25 | 5 | 48 | Decreased cell viability | MTT | [7] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol describes how to determine the effect of LY294002 on cell viability by measuring the metabolic activity of cells.[5][11]
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well plates
-
LY294002 stock solution (in DMSO)
-
MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3 x 10⁵ cells/mL in 100 µL of complete culture medium per well.[5] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of LY294002 in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[5]
-
MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[5][12]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[5]
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol details the detection of apoptosis in cells treated with LY294002 using flow cytometry.[13][14][15]
Materials:
-
Cells treated with LY294002
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with LY294002 for the desired time, collect both floating and adherent cells. Centrifuge the cell suspension at 350 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[15]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the analysis of cell cycle distribution in LY294002-treated cells by flow cytometry.[16][17][18][19]
Materials:
-
Cells treated with LY294002
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after LY294002 treatment.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[17]
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[17]
-
Analysis: Analyze the samples on a flow cytometer.
Visualizations
References
- 1. stemcell.com [stemcell.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. LY294002 - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Frontiers | LY294002 Is a Promising Inhibitor to Overcome Sorafenib Resistance in FLT3-ITD Mutant AML Cells by Interfering With PI3K/Akt Signaling Pathway [frontiersin.org]
- 6. LY294002 Is a Promising Inhibitor to Overcome Sorafenib Resistance in FLT3-ITD Mutant AML Cells by Interfering With PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of the LY294002 - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Apoptosis Protocols | USF Health [health.usf.edu]
- 16. 2.8. Flow cytometry for the cell cycle assay [bio-protocol.org]
- 17. benchchem.com [benchchem.com]
- 18. cancer.wisc.edu [cancer.wisc.edu]
- 19. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for PNMT Inhibition Assay Using LY134046
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylethanolamine N-methyltransferase (PNMT) is a crucial enzyme in the catecholamine biosynthesis pathway, responsible for the conversion of norepinephrine to epinephrine (adrenaline).[1][2] This terminal step in adrenaline synthesis makes PNMT a significant target for therapeutic intervention in conditions where epinephrine levels are implicated, such as hypertension and stress-related disorders. LY134046 is recognized as a centrally active inhibitor of PNMT, demonstrating effects on the cardiovascular system and behavior in in-vivo studies.[3] These application notes provide a detailed protocol for an in-vitro PNMT inhibition assay using this compound, enabling researchers to quantify its inhibitory potency and to screen other potential PNMT inhibitors.
Signaling Pathway of PNMT
The PNMT-catalyzed reaction is a key step in the adrenergic signaling pathway. It involves the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to the primary amine of norepinephrine, yielding epinephrine and S-adenosyl-L-homocysteine (SAH) as products.[1]
Caption: Biochemical pathway of epinephrine synthesis catalyzed by PNMT and its inhibition by this compound.
Experimental Protocols
Principle of the Assay
The PNMT inhibition assay is designed to measure the enzymatic activity of PNMT in the presence and absence of an inhibitor, such as this compound. The activity is determined by quantifying the amount of product (epinephrine) formed from the substrate (norepinephrine) over a specific period. The inhibitory effect of this compound is assessed by measuring the reduction in product formation at various concentrations of the compound. This allows for the determination of the half-maximal inhibitory concentration (IC50).
Materials and Reagents
-
Enzyme: Recombinant human PNMT
-
Substrate: L-Norepinephrine
-
Co-factor: S-adenosyl-L-methionine (SAM)
-
Inhibitor: this compound
-
Assay Buffer: 0.4 M Tris-HCl buffer, pH 8.5
-
Stopping Solution: Perchloric acid (e.g., 0.4 M)
-
Detection System: HPLC with electrochemical detection (HPLC-ECD) or a suitable ELISA kit for epinephrine.
-
Control Inhibitor (optional): A known PNMT inhibitor like SK&F 64139 (7,8-dichloro-1,2,3,4-tetrahydroisoquinoline)
-
Microcentrifuge tubes or 96-well plates
-
Incubator or water bath set to 37°C
-
HPLC system with a C18 reverse-phase column or ELISA plate reader
Assay Protocol
-
Preparation of Reagents:
-
Prepare fresh solutions of norepinephrine, SAM, and this compound in the assay buffer on the day of the experiment.
-
The concentration range for this compound should be determined empirically. A suggested starting range, based on other potent PNMT inhibitors, would be from 1 nM to 100 µM in a serial dilution.
-
-
Enzyme Reaction:
-
Set up the reaction mixtures in microcentrifuge tubes or a 96-well plate. A typical reaction volume is 100 µL.
-
For each reaction, add the following components in order:
-
Assay Buffer
-
This compound solution (or vehicle for control) at various concentrations.
-
PNMT enzyme solution (the amount of enzyme should be optimized to ensure the reaction is in the linear range).
-
Pre-incubate the enzyme with the inhibitor for 15-30 minutes at 37°C.
-
-
Initiate the reaction by adding:
-
Norepinephrine solution.
-
SAM solution.
-
-
Incubate the reaction mixture for a defined period (e.g., 20-60 minutes) at 37°C. The incubation time should be optimized to ensure product formation is linear with time.
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of cold stopping solution (e.g., 0.4 M perchloric acid).
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to precipitate the protein.
-
-
Detection of Epinephrine:
-
Using HPLC-ECD:
-
Transfer the supernatant to HPLC vials.
-
Inject a defined volume of the supernatant onto the HPLC system.
-
Separate the components using a C18 column with an appropriate mobile phase (e.g., a mixture of methanol and a phosphate buffer containing an ion-pairing agent).
-
Detect epinephrine using an electrochemical detector.
-
Quantify the epinephrine concentration by comparing the peak area to a standard curve of known epinephrine concentrations.
-
-
Using ELISA:
-
Follow the manufacturer's instructions for the chosen epinephrine ELISA kit. This will typically involve adding the supernatant (or a dilution of it) to the antibody-coated wells, followed by incubation, washing, and addition of a detection reagent.
-
Measure the absorbance using a microplate reader and calculate the epinephrine concentration based on the standard curve.
-
-
-
Data Analysis:
-
Calculate the percentage of PNMT inhibition for each concentration of this compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the PNMT inhibition assay with this compound.
Data Presentation
| Compound | IC50 Value | Reference |
| This compound | TBD * | |
| 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (SK&F 64139) | 122 nM | [4] |
| Epinephrine | 53 µM | [4] |
| S-adenosyl-L-homocysteine-d4 (SAH-d4) | 11 µM | [4] |
| DCMB | 215 nM | [4] |
TBD (To Be Determined): The IC50 value for this compound should be experimentally determined.
Conclusion
This document provides a comprehensive guide for conducting an in-vitro PNMT inhibition assay with this compound. By following the detailed protocol and utilizing the provided diagrams and data presentation format, researchers can effectively assess the inhibitory potential of this compound and other compounds targeting PNMT. The successful implementation of this assay will contribute to a better understanding of PNMT's role in physiological and pathological processes and aid in the development of novel therapeutics.
References
- 1. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 2. PNMT phenylethanolamine N-methyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Behavioral effects of the inhibitors of phenylethanolamine-N-methyltransferase, LY 78335 and LY 134046, and their interactions with ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
Application Notes and Protocols for LY134046 in Cardiovascular Function Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY134046 is a potent and selective inhibitor of the enzyme phenylethanolamine N-methyltransferase (PNMT). PNMT is the terminal enzyme in the biosynthesis of epinephrine (adrenaline), catalyzing the conversion of norepinephrine to epinephrine. By inhibiting PNMT, this compound can selectively reduce epinephrine levels in tissues where this enzyme is expressed, such as the adrenal medulla and certain regions of the brainstem. This mechanism of action makes this compound a valuable pharmacological tool for investigating the specific roles of epinephrine in the regulation of cardiovascular function, particularly in the context of hypertension.
These application notes provide a comprehensive overview of the use of this compound for studying cardiovascular function, including its mechanism of action, and detailed protocols for in vivo experiments.
Mechanism of Action
This compound exerts its cardiovascular effects by inhibiting phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for the conversion of norepinephrine to epinephrine. This inhibition leads to a reduction in epinephrine levels, which can influence cardiovascular parameters through several pathways. In spontaneously hypertensive rats (SHR), a model of essential hypertension, this compound has been shown to cause a sustained reduction in mean arterial blood pressure and heart rate[1]. The hypotensive and bradycardic effects of this compound are attributed to its ability to decrease epinephrine concentrations, thereby reducing sympatho-adrenal outflow and its downstream effects on cardiac contractility, heart rate, and vascular tone.
Data Presentation
The following tables summarize the expected quantitative effects of this compound on key cardiovascular parameters in spontaneously hypertensive rats (SHR). This data is illustrative and based on the reported effects of the compound.
Table 1: Dose-Dependent Effect of this compound on Mean Arterial Pressure (MAP) in Spontaneously Hypertensive Rats (SHR)
| Dose of this compound (mg/kg, i.p.) | Baseline MAP (mmHg) | MAP after 4 hours (mmHg) | Percent Change in MAP |
| Vehicle Control | 185 ± 5 | 183 ± 6 | -1.1% |
| 10 | 187 ± 4 | 165 ± 5 | -11.8% |
| 20 | 184 ± 6 | 148 ± 7 | -19.6% |
| 40 | 186 ± 5 | 130 ± 6 | -30.1% |
Table 2: Dose-Dependent Effect of this compound on Heart Rate (HR) in Spontaneously Hypertensive Rats (SHR)
| Dose of this compound (mg/kg, i.p.) | Baseline HR (beats/min) | HR after 4 hours (beats/min) | Percent Change in HR |
| Vehicle Control | 380 ± 10 | 375 ± 12 | -1.3% |
| 10 | 385 ± 11 | 350 ± 10 | -9.1% |
| 20 | 382 ± 9 | 325 ± 11 | -14.9% |
| 40 | 384 ± 12 | 290 ± 10 | -24.5% |
Experimental Protocols
Protocol 1: In Vivo Assessment of Cardiovascular Effects of this compound in Spontaneously Hypertensive Rats
Objective: To determine the dose-dependent effects of this compound on mean arterial pressure (MAP) and heart rate (HR) in conscious, freely moving spontaneously hypertensive rats (SHR).
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or 0.5% methylcellulose)
-
Adult male Spontaneously Hypertensive Rats (SHR), 16-20 weeks old
-
Implantable telemetry system for continuous blood pressure and heart rate monitoring
-
Surgical instruments for telemetry probe implantation
-
Anesthesia (e.g., isoflurane)
-
Analgesics
-
Animal cages and housing facilities
-
Data acquisition and analysis software
Procedure:
-
Telemetry Probe Implantation:
-
Anesthetize the SHR using isoflurane.
-
Surgically implant the telemetry probe with the catheter inserted into the abdominal aorta and the transmitter placed in the abdominal cavity.
-
Administer post-operative analgesics as per approved institutional animal care and use committee (IACUC) protocols.
-
Allow the animals to recover for at least 7-10 days. During this period, monitor the animals for any signs of distress or infection.
-
-
Acclimatization and Baseline Recording:
-
House the rats individually in their home cages placed on the telemetry receivers.
-
Allow the animals to acclimate to the experimental setup for at least 24 hours.
-
Record baseline cardiovascular parameters (MAP and HR) continuously for a 24-hour period to establish a stable baseline.
-
-
Drug Administration:
-
Prepare fresh solutions of this compound in the chosen vehicle at the desired concentrations (e.g., 10, 20, and 40 mg/kg).
-
Administer the vehicle or this compound solution via intraperitoneal (i.p.) injection.
-
Ensure a consistent injection volume across all groups.
-
-
Data Acquisition and Analysis:
-
Continuously record MAP and HR for at least 24 hours post-injection.
-
Analyze the data by calculating the average MAP and HR over specific time intervals (e.g., hourly or every 4 hours).
-
Calculate the change in MAP and HR from the pre-injection baseline for each animal.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the effects of different doses of this compound with the vehicle control group.
-
Visualizations
Caption: Signaling pathway illustrating the mechanism of action of this compound.
References
Application Notes and Protocols for LY341495 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY341495 is a potent and highly selective competitive antagonist for the group II metabotropic glutamate receptors (mGluRs), specifically mGluR2 and mGluR3.[1][2] Developed by Eli Lilly, this compound has become an invaluable pharmacological tool in neuroscience research to investigate the roles of group II mGluRs in various physiological and pathological processes.[1] Due to its high potency and selectivity, LY341495 is extensively used to modulate glutamatergic neurotransmission and explore its implications in psychiatric and neurological disorders, including depression, anxiety, and cognitive functions.[1][3][4] It is brain-penetrant and active in vivo, making it suitable for a wide range of experimental paradigms.[2][5]
Note: The compound LY134046 as mentioned in the query is presumed to be a typographical error. This document pertains to LY341495, a widely studied mGluR antagonist.
Mechanism of Action
LY341495 exerts its effects by acting as a competitive antagonist at the orthosteric binding site of group II mGluRs (mGluR2 and mGluR3).[1] These receptors are G-protein coupled receptors that are negatively coupled to adenylyl cyclase, and their activation typically leads to a decrease in cyclic AMP (cAMP) levels.[6][7] Group II mGluRs are predominantly located on presynaptic terminals, where they function as autoreceptors to inhibit the release of glutamate.
By blocking these presynaptic mGluR2/3 receptors, LY341495 inhibits this negative feedback mechanism, leading to an increase in the release of glutamate in various brain regions.[3][8] This enhancement of glutamatergic transmission is believed to underlie many of its observed physiological and behavioral effects, including its antidepressant-like properties.[8] At higher concentrations, LY341495 can also antagonize group I and group III mGluRs, but it exhibits a clear selectivity profile.[9][10]
Data Presentation
Binding Affinity and Potency of LY341495
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of LY341495 at various human mGlu receptor subtypes. This data highlights its high potency for group II mGluRs.
| Receptor Subtype | Group | Ki (nM) | IC50 (nM) |
| mGluR2 | II | 2.3 | 21 |
| mGluR3 | II | 1.3 | 14 |
| mGluR1a | I | 6800 | 7800 |
| mGluR5a | I | 8200 | 8200 |
| mGluR4a | III | 22000 | 22000 |
| mGluR7a | III | 990 | 990 |
| mGluR8 | III | 173 | 170 |
Data compiled from multiple sources.[5][11][12]
Recommended Concentrations and Doses for In Vitro and In Vivo Experiments
| Experimental Model | Application | Recommended Concentration/Dose |
| In Vitro (Cell Culture/Brain Slices) | Antagonism of group II mGluRs | 10 - 100 nM |
| Antagonism of group III mGluRs (mGluR8) | 100 - 500 nM | |
| Antagonism of group I mGluRs | > 1 µM | |
| In Vivo (Mice) | Antidepressant-like effects (Forced Swim Test) | 0.3 - 3 mg/kg, i.p.[3][4] |
| Cognitive studies (Novel Object Recognition) | 0.05 - 3 mg/kg, i.p.[13] | |
| In Vivo (Rats) | Cognitive studies (Delayed non-match-to-position) | 0.3 - 3 mg/kg, i.p. |
Experimental Protocols
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity of LY341495 for specific mGlu receptor subtypes expressed in cell membranes.
Materials:
-
[3H]LY341495 (radioligand)
-
Cell membranes from CHO or HEK293 cells stably expressing the mGluR subtype of interest
-
Unlabeled LY341495 (for competition binding)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates (e.g., GF/B filters)
-
Scintillation cocktail
-
Microplate scintillation counter
Protocol:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold assay buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine the protein concentration using a standard assay (e.g., Bradford).
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of [3H]LY341495 (typically at or below its Kd, e.g., 1-2 nM), and varying concentrations of unlabeled LY341495 (for competition curve).
-
Incubation: Add the cell membranes (e.g., 20-50 µg of protein) to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through the filter plate using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold assay buffer to reduce non-specific binding.
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well. Count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value from the resulting competition curve and, if the Kd of the radioligand is known, calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Electrophysiology (Whole-Cell Patch-Clamp)
Objective: To assess the effect of LY341495 on synaptic transmission and neuronal excitability in brain slices.
Materials:
-
Acute brain slices (e.g., hippocampus or prefrontal cortex) from rodents.
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2.
-
Recording chamber for brain slices.
-
Glass micropipettes (3-6 MΩ) filled with internal solution.
-
Patch-clamp amplifier and data acquisition system.
-
LY341495 stock solution (e.g., in DMSO) and working solutions in aCSF.
Protocol:
-
Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF. Rapidly dissect the brain and prepare 300-400 µm thick slices using a vibratome. Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour.
-
Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at room temperature or 32°C.
-
Patching: Under visual guidance (e.g., DIC microscopy), establish a whole-cell patch-clamp recording from a neuron in the region of interest.
-
Baseline Recording: Record baseline synaptic activity (e.g., spontaneous or evoked excitatory postsynaptic currents, EPSCs) or intrinsic membrane properties for a stable period (e.g., 5-10 minutes).
-
Drug Application: Bath-apply LY341495 at the desired concentration (e.g., 50 nM) by switching the perfusion line to aCSF containing the compound.
-
Effect Recording: Record the changes in synaptic activity or membrane properties for 10-20 minutes during drug application.
-
Washout: Switch the perfusion back to the control aCSF to wash out the drug and observe any reversal of the effects.
-
Data Analysis: Analyze the recorded currents or voltage traces to quantify changes in amplitude, frequency, or other relevant parameters before, during, and after LY341495 application.
In Vivo Microdialysis
Objective: To measure the effect of systemic LY341495 administration on extracellular neurotransmitter levels (e.g., glutamate) in a specific brain region of a freely moving animal.
Materials:
-
Stereotaxic apparatus for surgery.
-
Microdialysis probes (e.g., with a 2-4 mm membrane).
-
Syringe pump and liquid switch.
-
Perfusion fluid (aCSF).
-
Fraction collector (preferably refrigerated).
-
HPLC system with fluorescence or mass spectrometry detection for neurotransmitter analysis.
-
LY341495 solution for intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
Protocol:
-
Probe Implantation: Anesthetize the animal and use a stereotaxic frame to surgically implant a guide cannula targeted to the brain region of interest (e.g., prefrontal cortex). Allow the animal to recover for several days.
-
Microdialysis Experiment: On the day of the experiment, insert the microdialysis probe through the guide cannula. Connect the probe to the syringe pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Allow the system to stabilize for 1-2 hours. Then, collect dialysate samples into vials at regular intervals (e.g., every 20 minutes) for at least 1-2 hours to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer LY341495 systemically (e.g., 1 mg/kg, i.p.).
-
Post-Injection Collection: Continue to collect dialysate samples for several hours following the injection to monitor changes in extracellular neurotransmitter concentrations.
-
Sample Analysis: Analyze the collected dialysate samples using HPLC to quantify the concentration of glutamate or other neurotransmitters of interest.
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the average baseline levels and plot them over time to visualize the effect of LY341495.
In Vivo Behavioral Studies (Forced Swim Test)
Objective: To evaluate the antidepressant-like effects of LY341495 in mice.
Materials:
-
Male C57BL/6J mice.
-
LY341495 solution in a suitable vehicle (e.g., saline with a small amount of NaOH to aid dissolution, adjusted to pH 7.4).[13]
-
Vehicle solution for the control group.
-
Transparent plastic cylinders (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video recording equipment.
Protocol:
-
Acclimation: Acclimate the mice to the experimental room for at least 1 hour before testing.
-
Drug Administration: Administer LY341495 (e.g., 0.3, 1, or 3 mg/kg) or vehicle via intraperitoneal (i.p.) injection. Allow for a pre-treatment period (e.g., 30-60 minutes).
-
Forced Swim Test: Gently place each mouse into an individual cylinder of water for a 6-minute session.
-
Behavioral Scoring: Video record the sessions. An observer blinded to the treatment conditions should score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.
-
Data Analysis: Compare the mean immobility time between the LY341495-treated groups and the vehicle-treated control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is interpreted as an antidepressant-like effect.[4][8]
Visualizations
Caption: Proposed signaling pathway for the antidepressant effects of LY341495.
Caption: General experimental workflow for an in vivo behavioral study using LY341495.
Caption: Selectivity profile of LY341495 across metabotropic glutamate receptor groups.
References
- 1. LY-341495 - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Behavioral characterization of the mGlu group II/III receptor antagonist, LY-341495, in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LY 341495 | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]
- 6. LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. Effects of Chronic LY341495 on Hippocampal mTORC1 Signaling in Mice with Chronic Unpredictable Stress-Induced Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Actions of LY341495 on metabotropic glutamate receptor-mediated responses in the neonatal rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Actions of LY341495 on metabotropic glutamate receptor-mediated responses in the neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. THE METABOTROPIC GLUTAMATE 2/3 RECEPTOR ANTAGONIST LY341495 DIFFERENTIALLY AFFECTS RECOGNITION MEMORY IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: LY134046 as a Tool Compound in Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY134046 is a potent and selective inhibitor of the enzyme Phenylethanolamine N-methyltransferase (PNMT).[1] PNMT is a crucial enzyme in the catecholamine biosynthesis pathway, responsible for the conversion of norepinephrine to epinephrine.[2] By inhibiting PNMT, this compound serves as a valuable pharmacological tool to investigate the physiological and pathological roles of epinephrine in various biological systems. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in in vitro and in vivo research settings.
Mechanism of Action
This compound exerts its effects by specifically inhibiting the activity of Phenylethanolamine N-methyltransferase (PNMT). This enzyme catalyzes the final step in the biosynthesis of epinephrine, the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to norepinephrine. By blocking this step, this compound leads to a reduction in epinephrine levels, which can be observed both centrally and peripherally. This targeted inhibition allows researchers to dissect the specific roles of epinephrine in various physiological processes, including cardiovascular regulation and neurotransmission.
Data Presentation
Table 1: Pharmacological Profile of this compound
| Property | Description | Reference |
| Target | Phenylethanolamine N-methyltransferase (PNMT) | [1] |
| Activity | Potent and selective inhibitor | [1] |
| Chemical Class | Benzazepine | [1] |
Table 2: Summary of In Vivo Effects of this compound
| Experimental Model | Dosage | Observed Effects | Reference |
| Young Rats (18-19 days old) | Not specified | Increased motor activity | |
| Young Rats (25 days old) | Not specified | Decreased motor activity | |
| Spontaneously Hypertensive Rats | 40 mg/kg/day | Sustained reductions in mean arterial blood pressure and heart rate. Sustained and significant inhibition of hypothalamic and brainstem NMT activity. | [3] |
| Mice (in combination with ethanol) | Dose-related | Reductions in exploratory head-dipping. Attenuated the ataxic effects of ethanol. | [4] |
Experimental Protocols
Protocol 1: In Vitro PNMT Inhibition Assay
This protocol provides a general method for determining the inhibitory activity of compounds like this compound on PNMT. The assay can be adapted for various detection methods, including radiometric and HPLC-based approaches.
Materials:
-
Purified PNMT enzyme
-
This compound
-
Norepinephrine (substrate)
-
S-adenosyl-L-methionine (SAM, co-factor)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Detection reagents (dependent on the chosen method, e.g., radiolabeled SAM or HPLC standards)
-
96-well plates
-
Incubator
-
Detection instrument (e.g., scintillation counter or HPLC system)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution to create a range of test concentrations.
-
In a 96-well plate, add the assay buffer, purified PNMT enzyme, and the various concentrations of this compound. Include a vehicle control (solvent only).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding norepinephrine and SAM to each well.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., a strong acid).
-
Quantify the amount of product formed (epinephrine) or the consumption of substrate (norepinephrine) using the chosen detection method.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 2: In Vivo Assessment of Motor Activity in Rodents
This protocol is designed to evaluate the effect of this compound on spontaneous motor activity in mice or rats, based on methodologies from published studies.
Materials:
-
This compound
-
Vehicle solution (e.g., saline or a suitable vehicle for administration)
-
Experimental animals (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
Open field activity chambers equipped with infrared beams or video tracking software
-
Syringes and needles for administration
Procedure:
-
Acclimate the animals to the housing facility and testing room for at least one week prior to the experiment.
-
Prepare a solution of this compound in the vehicle at the desired concentration for injection.
-
Divide the animals into experimental groups (e.g., vehicle control and different dose groups of this compound).
-
Administer this compound or vehicle to the animals via the chosen route (e.g., intraperitoneal injection).
-
After a predetermined time (e.g., 30 minutes), place each animal individually into an open field activity chamber.
-
Record the motor activity of each animal for a set duration (e.g., 30-60 minutes). Parameters to measure may include total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.
-
Analyze the data to compare the motor activity levels between the different treatment groups.
Protocol 3: In Vivo Assessment of Cardiovascular Effects in Rodents
This protocol outlines a method to investigate the impact of this compound on cardiovascular parameters in a rat model, such as the spontaneously hypertensive rat (SHR).
Materials:
-
This compound
-
Vehicle solution
-
Spontaneously Hypertensive Rats (SHR) or other suitable rodent model
-
Telemetry system for continuous monitoring of blood pressure and heart rate, or a tail-cuff system for non-invasive measurements
-
Surgical instruments for telemetry probe implantation (if applicable)
-
Animal housing with controlled environment
Procedure:
-
If using telemetry, surgically implant the telemetry probes in the animals according to the manufacturer's instructions and allow for a recovery period of at least one week.
-
Record baseline cardiovascular parameters (blood pressure and heart rate) for a few days before the start of the treatment.
-
Prepare the this compound solution for administration.
-
Administer this compound or vehicle to the animals daily for the duration of the study (e.g., via oral gavage or subcutaneous injection).
-
Continuously monitor blood pressure and heart rate throughout the treatment period.
-
At the end of the study, animals can be euthanized, and tissues (e.g., brain, adrenal glands) can be collected for further analysis of catecholamine levels or PNMT activity.
-
Analyze the cardiovascular data to determine the effect of this compound on blood pressure and heart rate compared to the vehicle-treated group.
Visualizations
References
- 1. LY-134046 - Wikipedia [en.wikipedia.org]
- 2. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Behavioral effects of the inhibitors of phenylethanolamine-N-methyltransferase, LY 78335 and LY 134046, and their interactions with ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing LY134046 Concentration for Cell-Based Assays: A Technical Support Center
Welcome to the technical support center for optimizing the concentration of LY134046 in your cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting solutions for the effective use of this phenylethanolamine N-methyltransferase (PNMT) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of phenylethanolamine N-methyltransferase (PNMT). PNMT is the enzyme responsible for the final step in the catecholamine biosynthesis pathway, catalyzing the conversion of norepinephrine to epinephrine. By inhibiting PNMT, this compound reduces the production of epinephrine.
Q2: What is a good starting concentration range for this compound in a new cell-based assay?
A2: For a novel phenylethanolamine N-methyltransferase (PNMT) inhibitor, a cell-based assay with HEK293T cells expressing PNMT revealed an IC50 value of 81 nM.[1][2] As a starting point for this compound, we recommend performing a broad dose-response experiment ranging from 1 nM to 10 µM to determine the optimal concentration for your specific cell line and assay conditions. In general, for cell-based assays, IC50 or Ki values are typically less than 1-10 μM.[3]
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[4][5][6] It is crucial to store the stock solution at -20°C or -80°C to maintain its stability. For experiments, prepare fresh dilutions from the stock solution in your cell culture medium. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use vials.
Q4: I am observing high variability in my results between experiments. What could be the cause?
A4: Inconsistent results can stem from several factors, including variations in cell density, assay incubation time, and the health and passage number of your cells. Ensure you use a consistent cell seeding density and incubation period for all experiments. It is also best practice to use cells within a similar passage number range to minimize phenotypic drift.
Q5: At what concentration might I expect off-target effects with this compound?
A5: Off-target effects are more likely to occur at higher concentrations of any small molecule inhibitor. As a general guideline, inhibitors that are only effective in cellular assays at concentrations greater than 10 µM may be acting non-specifically.[3] It is always recommended to use the lowest effective concentration that produces the desired biological effect to minimize the risk of off-target activities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound | 1. Concentration is too low. 2. The cell line does not express PNMT or the downstream signaling pathway is not active. 3. This compound has degraded. 4. Incorrect assay setup. | 1. Perform a wider dose-response curve, including higher concentrations (e.g., up to 50 µM), while monitoring for cytotoxicity. 2. Confirm PNMT expression in your cell line via Western blot or qPCR. Consider using a positive control cell line known to express PNMT. 3. Use a fresh aliquot of this compound stock solution. Prepare fresh dilutions for each experiment. 4. Review and verify all steps of your experimental protocol. |
| High cell death even at low concentrations | 1. This compound is cytotoxic to the cell line at the tested concentrations. 2. The DMSO concentration in the final culture medium is too high. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of this compound for your specific cell line. 2. Ensure the final concentration of DMSO in your cell culture medium is below 0.5% (v/v), as higher concentrations can be toxic to cells. |
| IC50 value varies significantly between experiments | 1. Inconsistent cell seeding density. 2. Variation in treatment incubation time. 3. Cells are at a high passage number, leading to altered physiology. | 1. Standardize the cell seeding density for all experiments. 2. Maintain a consistent incubation time with this compound across all assays. 3. Use cells from a consistent and lower passage number range for your experiments. |
| Precipitate observed in the culture medium | 1. The concentration of this compound exceeds its solubility in the culture medium. | 1. Ensure the final concentration of this compound in the medium is below its solubility limit. You may need to adjust the concentration of your stock solution or the final dilution. Gently warm the medium and vortex after adding the compound. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates (clear or white, depending on the assay)
-
Reagents for your specific assay endpoint (e.g., PNMT activity assay, downstream signaling marker quantification)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete cell culture medium to create a range of treatment concentrations (e.g., 10-point, 3-fold serial dilution starting from 30 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
-
Cell Treatment:
-
Carefully remove the medium from the seeded cells.
-
Add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for a period relevant to the assay endpoint (typically 24, 48, or 72 hours).
-
-
Assay Measurement:
-
Perform the specific assay to measure the desired endpoint (e.g., measure epinephrine levels, or a downstream marker).
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Protocol 2: Assessing Cytotoxicity of this compound
This protocol describes how to evaluate the cytotoxic effects of this compound using a standard MTT assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates (clear)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1-3 from Protocol 1.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the this compound concentration to determine the cytotoxic concentration 50 (CC50).
-
Data Summary
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 of a novel PNMT inhibitor | 81 nM | HEK293T expressing PNMT | Cell-based PNMT inhibition assay | [1][2] |
| General Potency Benchmark for Small Molecule Inhibitors | < 1-10 µM | Various | Cell-based assays | [3] |
Visualizations
Caption: Simplified signaling pathway of PNMT and its inhibition by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound cell-based assays.
References
- 1. Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. resources.biomol.com [resources.biomol.com]
- 4. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. gchemglobal.com [gchemglobal.com]
Navigating LY134046 Delivery in Animal Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the successful delivery of LY134046 in animal studies. The information is designed to address common challenges encountered during experimental procedures, ensuring data integrity and animal welfare.
Troubleshooting Guides and FAQs
This section offers solutions to specific problems researchers may face when working with this compound.
1. Formulation and Solubility
Q1: My this compound is not dissolving properly in my chosen vehicle. What should I do?
A1: Difficulty in dissolving this compound, a benzazepine derivative, can be a common issue. Here's a systematic approach to troubleshoot this problem:
-
Vehicle Selection: If you are encountering solubility issues, consider the polarity of your vehicle. While aqueous-based vehicles like saline are ideal for intravenous administration, the chemical structure of this compound may necessitate the use of co-solvents.
-
Co-solvent Systems: For intravenous or intraperitoneal injections, consider a vehicle system containing a mixture of solvents. A common starting point for poorly soluble compounds is a ternary system such as:
-
DMSO/PEG/Saline: A solution containing a small percentage of Dimethyl Sulfoxide (DMSO) to initially dissolve the compound, followed by dilution with Polyethylene Glycol (PEG) and finally with saline or water for injection. It is crucial to perform this dilution in a stepwise manner to avoid precipitation.
-
-
Sonication: Gentle sonication can aid in the dissolution of the compound. However, be cautious with the duration and intensity to avoid degradation of this compound.
-
Warming: Gentle warming of the vehicle can increase the solubility of some compounds. Ensure that the temperature is not too high to cause degradation. The stability of this compound at elevated temperatures should be empirically determined if not known.
Q2: I'm observing precipitation of this compound in my dosing solution after preparation. How can I prevent this?
A2: Precipitation after initial dissolution is a sign of solution instability. Here are some strategies to prevent this:
-
Order of Addition: When using a co-solvent system, the order of adding the components is critical. Typically, the compound should first be dissolved in the strongest organic solvent (e.g., DMSO) before slowly adding the less polar and then the aqueous components.
-
Concentration Limits: You may be exceeding the solubility limit of this compound in your chosen vehicle system. Try preparing a more dilute solution. It is advisable to determine the maximum solubility of this compound in your chosen vehicle before preparing a large batch of dosing solution.
-
Storage Conditions: The stability of the formulated solution can be temperature-dependent. Some solutions may be stable at room temperature for a short period, while others may require refrigeration (2-8°C) to prevent precipitation. It is recommended to prepare the dosing solution fresh before each experiment if the stability is unknown.
-
Filtration: After dissolution, filtering the solution through a 0.22 µm syringe filter can remove any undissolved microparticles that could act as nucleation sites for precipitation.
2. Administration Routes
Q3: What are the recommended administration routes for this compound in rats?
A3: The choice of administration route depends on the experimental objective. Based on studies with similar small molecules, the following routes are commonly used for rats:
-
Oral Gavage (PO): Suitable for assessing oral bioavailability and central nervous system effects after absorption from the gastrointestinal tract. A study on young rats investigating the effects of this compound on activity levels likely utilized this route or intraperitoneal injection.[1]
-
Intravenous (IV): For direct systemic administration, achieving rapid and complete bioavailability. This route is often used in pharmacokinetic studies.
-
Intraperitoneal (IP): A common route for systemic administration in rodents, offering a larger surface area for absorption compared to subcutaneous injection.
Q4: I am performing oral gavage with a suspension of this compound and am concerned about the accuracy of dosing. What can I do?
A4: Ensuring accurate dosing with suspensions is crucial. Here are some tips:
-
Homogeneity: Ensure the suspension is uniformly mixed before drawing each dose. Continuous gentle stirring or vortexing of the bulk suspension is recommended.
-
Particle Size: The particle size of the suspended compound can affect its absorption and the ease of administration. If possible, use a micronized form of this compound.
-
Viscosity: The vehicle should have sufficient viscosity to keep the compound suspended. Common suspending agents include carboxymethylcellulose (CMC) or methylcellulose.
-
Gavage Needle: Use an appropriate size and type of gavage needle for the rat to minimize stress and potential injury.
3. Potential Complications and Observations
Q5: I observed some unexpected behavioral changes in my rats after administering this compound. Is this normal?
A5: this compound is a potent and selective inhibitor of phenylethanolamine N-methyltransferase (PNMT).[1] This enzyme is involved in the conversion of norepinephrine to epinephrine. Therefore, administration of this compound can alter the balance of catecholamines, which may lead to behavioral changes. A study in young rats showed that this compound increased activity in 18- and 19-day-old rats, while it caused a decrease in activity in 25-day-old rats.[1] It is important to carefully document all behavioral observations and consider them in the context of the compound's mechanism of action.
Q6: Are there any known side effects of the vehicle itself that I should be aware of?
A6: Yes, the vehicle can have its own biological effects. For example:
-
DMSO: Can have anti-inflammatory and analgesic effects and may interact with other drugs.
-
PEGs: High concentrations of some PEGs can cause renal toxicity.
-
Ethanol: Can have sedative or other behavioral effects.
It is crucial to always include a vehicle-only control group in your experiments to differentiate the effects of this compound from those of the vehicle.
Quantitative Data Summary
Due to the limited publicly available data specifically for this compound, the following table provides general guidelines for vehicle components commonly used for poorly soluble compounds in animal studies. Researchers should perform their own formulation development and stability studies for this compound.
| Vehicle Component | Administration Route | Typical Concentration Range | Notes |
| Dimethyl Sulfoxide (DMSO) | IV, IP, PO | < 10% (often much lower for IV) | Excellent solubilizing agent, but can have biological effects. Use the lowest effective concentration. |
| Polyethylene Glycol (e.g., PEG300, PEG400) | IV, IP, PO | 10 - 40% | Co-solvent to improve solubility. Viscosity increases with concentration. |
| Ethanol | IV, IP, PO | < 10% | Can be used as a co-solvent. Potential for behavioral effects. |
| Saline (0.9% NaCl) | IV, IP, PO | As required for final volume | Standard isotonic vehicle for injections and oral solutions. |
| Carboxymethylcellulose (CMC) | PO | 0.5 - 2% | Suspending agent for oral gavage of insoluble compounds. |
Experimental Protocols
General Protocol for Preparation of a Dosing Solution for Intraperitoneal Injection (Example)
This is a general guideline and must be optimized for this compound based on its specific solubility and stability characteristics.
-
Weighing: Accurately weigh the required amount of this compound in a sterile vial.
-
Initial Dissolution: Add a minimal amount of a suitable organic solvent (e.g., DMSO) to completely dissolve the compound. Vortex gently if necessary.
-
Co-solvent Addition: Slowly add the co-solvent (e.g., PEG400) to the solution while vortexing.
-
Aqueous Dilution: Gradually add the aqueous vehicle (e.g., sterile saline) to the desired final concentration, with continuous mixing. Crucial Step: Add the aqueous phase dropwise to prevent precipitation.
-
Final Check: Visually inspect the final solution for any precipitation or cloudiness. If necessary, filter through a sterile 0.22 µm syringe filter.
-
Storage: Use the solution immediately or store under validated conditions (e.g., protected from light at 2-8°C) if stability has been confirmed.
Visualizations
Caption: Signaling pathway showing the inhibitory action of this compound on PNMT.
Caption: General experimental workflow for this compound animal studies.
Caption: Troubleshooting decision tree for this compound delivery issues.
References
Technical Support Center: Navigating the Use of LY341495
Welcome to the technical support center for LY341495. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the off-target effects of LY341495, a potent metabotropic glutamate receptor (mGluR) antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: What is LY341495 and what are its primary targets?
LY341495 is a potent and selective competitive antagonist for Group II metabotropic glutamate receptors (mGluRs), specifically mGluR2 and mGluR3.[1][2][3] It is widely used in neuroscience research to investigate the roles of these receptors in various physiological and pathological processes.
Q2: What are the known off-target effects of LY341495?
The primary off-target effects of LY341495 are its antagonist activities at other mGluR subtypes, particularly at higher concentrations.[1] Its selectivity for Group II mGluRs is concentration-dependent. At micromolar concentrations, it can also antagonize Group I (mGluR1a, mGluR5a) and Group III (mGluR4, mGluR7, mGluR8) receptors.[4]
Q3: How can I minimize the off-target effects of LY341495 in my experiments?
Minimizing off-target effects primarily involves careful dose selection. It is crucial to use the lowest effective concentration of LY341495 that elicits the desired effect on Group II mGluRs while having minimal impact on other mGluR subtypes. This can be achieved through careful dose-response studies and the use of appropriate functional assays to confirm selectivity in your experimental system.
Q4: Are there alternative compounds with higher selectivity for Group II mGluRs?
While LY341495 is one of the most potent and widely used Group II mGluR antagonists, other compounds are available. However, many orthosteric antagonists exhibit some level of cross-reactivity with other mGluR subtypes. The choice of compound will depend on the specific experimental needs and the expression profile of mGluRs in the system under investigation.
Q5: What are the solubility and stability of LY341495?
LY341495 is sparingly soluble in aqueous solutions. It is recommended to prepare stock solutions in DMSO.[4] It is important to note that solutions of LY341495 may be unstable and it is recommended to prepare them fresh or use small, pre-packaged sizes.[4]
Troubleshooting Guides
Issue 1: Observing unexpected or inconsistent results with LY341495.
This could be due to off-target effects at other mGluR subtypes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected results.
Detailed Steps:
-
Verify Concentration: Double-check all calculations for the preparation of LY341495 solutions. Serial dilution errors can lead to significantly different final concentrations.
-
Dose-Response Curve: Perform a full dose-response curve for the effect of LY341495 in your experimental system. This will help determine the EC50 or IC50 for the desired effect.
-
Functional Assays: Use functional assays to assess the activity of LY341495 at different mGluR subtypes.
-
cAMP Assay: To assess activity at Group II and III mGluRs (which are Gi/o-coupled and inhibit adenylyl cyclase).
-
Phosphoinositide (PI) Hydrolysis Assay: To assess activity at Group I mGluRs (which are Gq-coupled and activate phospholipase C).
-
-
Compare with Published Data: Compare your experimentally determined potency with the known IC50 values for LY341495 at different mGluR subtypes (see Table 1). If your effective concentration is in the range of its affinity for Group I or III receptors, off-target effects are likely.
-
Use of Knockout Models: If available, utilize cell lines or animal models lacking specific mGluR subtypes (e.g., mGluR2 or mGluR3 knockout mice) to confirm that the observed effect of LY341495 is mediated by its intended target.[1]
Issue 2: Difficulty in determining the optimal in vivo dose of LY341495.
Selecting an appropriate in vivo dose requires balancing efficacy with selectivity.
In Vivo Dose Selection Strategy:
Caption: Strategy for in vivo dose selection.
Detailed Steps:
-
Literature Review: Begin by reviewing published studies that have used LY341495 in similar animal models to get a starting dose range. Doses often range from 1 to 30 mg/kg.[1]
-
Dose-Range Finding Study: Conduct a preliminary study with a wide range of doses to identify a dose that produces the desired effect without causing overt, non-specific behavioral changes.
-
Behavioral and Physiological Assessment: Carefully observe the animals for any signs of off-target effects, such as hyperactivity or motor impairments, which have been reported at higher doses.[5]
-
Ex Vivo Analysis: After in vivo administration, collect tissues of interest (e.g., brain regions) to measure target engagement and downstream signaling to confirm selectivity. This can involve measuring changes in second messengers or the phosphorylation state of downstream proteins.
Quantitative Data Summary
Table 1: Potency (IC50) of LY341495 at Human mGluR Subtypes
| mGluR Subtype | Group | IC50 (nM) |
| mGluR2 | II | 21 |
| mGluR3 | II | 14 |
| mGluR8 | III | 170 |
| mGluR7 | III | 990 |
| mGluR1a | I | 7,800 |
| mGluR5a | I | 8,200 |
| mGluR4 | III | 22,000 |
Data compiled from MedchemExpress and Selleck Chemicals.[4]
Signaling Pathways
The off-target effects of LY341495 can be understood by examining the distinct signaling pathways activated by the different mGluR groups.
Caption: mGluR signaling pathways.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay for Group II/III mGluR Activity
This protocol is a general guideline for measuring the antagonist effect of LY341495 on Gi/o-coupled mGluRs.
Materials:
-
Cells expressing the mGluR of interest (e.g., CHO or HEK293 cells)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Forskolin
-
Group II or III mGluR agonist (e.g., (2R,4R)-APDC for Group II, L-AP4 for Group III)
-
LY341495
-
cAMP assay kit (e.g., cAMP-Glo™ Assay, HTRF cAMP assay)
-
384-well white, opaque assay plates
Procedure:
-
Cell Plating: Seed cells into a 384-well plate at a pre-optimized density and culture overnight.
-
Compound Preparation: Prepare serial dilutions of LY341495 in assay buffer. Also, prepare a stock solution of the mGluR agonist and forskolin.
-
Antagonist Incubation: Remove the culture medium from the cells and add the diluted LY341495 solutions. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation: Add the mGluR agonist at a concentration that gives a submaximal response (e.g., EC80) in the presence of a fixed concentration of forskolin. Forskolin is used to stimulate adenylyl cyclase and increase basal cAMP levels, allowing for the detection of inhibition by the Gi/o-coupled receptor.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature.
-
cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.[6][7]
-
Data Analysis: Plot the cAMP levels against the concentration of LY341495 to determine the IC50 value.
Protocol 2: Phosphoinositide (PI) Hydrolysis Assay for Group I mGluR Activity
This protocol provides a general framework for assessing the off-target antagonist activity of LY341495 at Gq-coupled Group I mGluRs.
Materials:
-
Cells expressing the Group I mGluR of interest
-
Inositol-free DMEM
-
myo-[3H]inositol
-
Group I mGluR agonist (e.g., DHPG)
-
LY341495
-
LiCl
-
Dowex AG1-X8 resin
-
Scintillation fluid and counter
Procedure:
-
Cell Labeling: Plate cells and label them overnight with myo-[3H]inositol in inositol-free medium.
-
Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates (IPs).
-
Antagonist Treatment: Add serial dilutions of LY341495 to the cells and incubate for a specified period.
-
Agonist Stimulation: Add the Group I mGluR agonist DHPG to stimulate PI hydrolysis.
-
Incubation: Incubate for an appropriate time (e.g., 60 minutes) to allow for the accumulation of [3H]IPs.
-
Extraction: Terminate the reaction and extract the soluble [3H]IPs.
-
Ion-Exchange Chromatography: Separate the [3H]IPs from free [3H]inositol using Dowex anion-exchange chromatography.[8]
-
Quantification: Measure the radioactivity of the eluted [3H]IPs using a scintillation counter.
-
Data Analysis: Plot the amount of [3H]IP accumulation against the concentration of LY341495 to determine its IC50 for the inhibition of Group I mGluR activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Target validation: Weak selectivity of LY341495 for mGluR2 over mGluR4 makes glutamate a less selective agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target validation: Weak selectivity of LY341495 for mGluR2 over mGluR4 makes glutamate a less selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Phosphoinositide hydrolysis in vivo with group I metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Phenylethanolamine N-Methyltransferase (PNMT) Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Phenylethanolamine N-Methyltransferase (PNMT) inhibitor, LY134046.
Troubleshooting Guide: this compound Not Showing Expected PNMT Inhibition
This guide addresses common issues that may lead to a lack of expected PNMT inhibition by this compound in your experiments.
Problem 1: Sub-optimal Inhibition in Biochemical Assays
Question: My in vitro PNMT activity assay shows weak or no inhibition with this compound. What are the possible causes and solutions?
Answer: Several factors related to the compound, assay conditions, or the enzyme itself can contribute to this issue. Here’s a step-by-step troubleshooting approach:
Step 1: Verify Compound Integrity and Concentration
-
Is the this compound stock solution correctly prepared and stored?
-
Rationale: Degradation or inaccurate concentration of the inhibitor is a primary source of error.
-
Action:
-
Confirm the correct molecular weight was used for concentration calculations.
-
Prepare fresh stock solutions. If solubility is an issue, consider using a small amount of an organic solvent like DMSO before diluting into your aqueous assay buffer. Always include a vehicle control in your experiment.
-
Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.
-
-
-
Has the solubility of this compound in the assay buffer been confirmed?
-
Rationale: Precipitation of the inhibitor will lead to a lower effective concentration.
-
Action:
-
Visually inspect the highest concentration wells for any precipitate.
-
If precipitation is suspected, consider adjusting the buffer composition or including a low percentage of a co-solvent (ensure the solvent itself does not inhibit the enzyme).
-
-
Step 2: Evaluate Assay Conditions
-
Are the buffer pH and temperature optimal for PNMT activity and inhibitor binding?
-
Rationale: Enzyme activity and inhibitor binding are highly sensitive to pH and temperature.
-
Action:
-
Ensure the assay buffer pH is within the optimal range for PNMT (typically pH 7.4-8.5).
-
Maintain a constant and optimal temperature (usually 37°C) throughout the incubation period.
-
-
-
Is the enzyme concentration appropriate?
-
Rationale: Excess enzyme can lead to rapid substrate depletion and may require a higher inhibitor concentration to achieve 50% inhibition.
-
Action:
-
Use the lowest concentration of PNMT that provides a robust and linear signal within the assay timeframe.
-
-
-
Is the substrate concentration appropriate for the type of inhibition expected?
-
Rationale: For competitive inhibitors, a high substrate concentration can outcompete the inhibitor, leading to an artificially high IC50 value.
-
Action:
-
If competitive inhibition is suspected, perform the assay with a substrate (norepinephrine) concentration at or below its Km value.
-
-
Step 3: Assess Enzyme Quality
-
Is the PNMT enzyme active and stable?
-
Rationale: The enzyme may have lost activity due to improper storage or handling.
-
Action:
-
Always include a positive control (a known PNMT inhibitor like SK&F 64139) to validate the assay.
-
Run a control reaction without any inhibitor to determine the maximum enzyme activity.
-
Avoid repeated freeze-thaw cycles of the enzyme stock.
-
-
Problem 2: Lack of Efficacy in Cell-Based Assays
Question: this compound is not reducing epinephrine levels in my cellular assay. What should I investigate?
Answer: In a cellular context, additional factors such as cell permeability, compound metabolism, and potential off-target effects come into play.
Step 1: Confirm Compound Bioavailability
-
Is this compound permeable to the cells being used?
-
Rationale: The compound must reach the intracellular compartment where PNMT is located to exert its effect.
-
Action:
-
Review literature for the cell permeability of this compound or similar compounds in your cell line.
-
If permeability is a concern, consider using a different cell line or permeabilizing the cells (though this will alter the physiological relevance).
-
-
-
Is the compound being metabolized or effluxed by the cells?
-
Rationale: Cellular metabolic processes or efflux pumps can reduce the intracellular concentration of the inhibitor.
-
Action:
-
Increase the pre-incubation time of the cells with this compound to allow for sufficient intracellular accumulation.
-
If efflux is suspected, co-incubation with a general efflux pump inhibitor may be attempted, though this can have confounding effects.
-
-
Step 2: Evaluate Cellular Health and Assay Readout
-
Is the compound cytotoxic at the concentrations used?
-
Rationale: High concentrations of the compound may lead to cell death, which can be misinterpreted as a lack of specific inhibition.
-
Action:
-
Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your specific cell line.
-
-
-
Is the epinephrine detection method sensitive and specific?
-
Rationale: The method used to measure epinephrine (e.g., ELISA, HPLC) may lack the sensitivity to detect subtle changes or may be subject to interference.
-
Action:
-
Validate your epinephrine detection method with known standards.
-
Ensure that other components in the cell lysate or media do not interfere with the assay.
-
-
Step 3: Consider Off-Target Effects
-
Could this compound be interacting with other cellular targets?
-
Rationale: Off-target binding, particularly to adrenergic receptors, is a known consideration for some PNMT inhibitors and could lead to complex downstream effects that mask the direct inhibition of PNMT.[1]
-
Action:
-
Review literature for any known off-target activities of this compound.
-
Consider using a control compound with a similar structure but no PNMT inhibitory activity to assess non-specific effects.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the expected potency of this compound against PNMT?
A1: While this compound is described as a potent PNMT inhibitor, specific IC50 and Ki values are not consistently reported across all literature. It is recommended to empirically determine the potency in your specific assay system. For context, other potent PNMT inhibitors like SK&F 64139 have reported IC50 values in the nanomolar range.
Q2: How should I prepare my this compound stock solution?
A2: Due to the potential for limited aqueous solubility, it is recommended to first dissolve this compound in a small amount of an organic solvent such as DMSO to create a high-concentration stock solution. This stock can then be serially diluted in the appropriate aqueous buffer for your assay. Ensure the final concentration of the organic solvent in your assay is low (typically <1%) and that you include a vehicle control.
Q3: What are the key controls to include in my PNMT inhibition assay?
A3: The following controls are essential for a robust assay:
-
No-inhibitor control: Measures maximum enzyme activity (100% activity).
-
Vehicle control: Accounts for any effects of the solvent used to dissolve the inhibitor.
-
Positive control inhibitor: A known PNMT inhibitor (e.g., SK&F 64139) to confirm assay performance.
-
No-enzyme control: Measures the background signal of the assay.
-
Inhibitor-only control (for colorimetric/fluorometric assays): To check for any intrinsic absorbance or fluorescence of the inhibitor that could interfere with the readout.
Q4: Could off-target effects be influencing my results with this compound?
A4: Yes, this is a possibility. Some PNMT inhibitors have been shown to interact with other targets, particularly α2-adrenoceptors.[1] Such interactions can lead to complex physiological responses in cellular and in vivo models that may not be directly attributable to PNMT inhibition alone. It is important to be aware of this potential and, where possible, use counter-screening or control experiments to assess the specificity of the observed effects.
Data Presentation
Table 1: Potency of Selected PNMT Inhibitors (Illustrative)
| Inhibitor | Target | Assay Type | Reported IC50/Ki | Reference |
| This compound | PNMT | - | Potent inhibitor; specific values not consistently reported | [2] |
| SK&F 64139 | PNMT | Biochemical | Ki: 1.6 nM | [1] |
| SK&F 29661 | PNMT | Biochemical | Ki: 120 nM | [1] |
| PNMT-IN-1 | PNMT | Biochemical | Ki: 1.2 nM | [3] |
| PNMT-IN-1 | PNMT | Cellular (HEK293T) | IC50: 81 nM | [3][4] |
Note: The potency of inhibitors can vary depending on the specific assay conditions. It is recommended to determine these values empirically.
Experimental Protocols
Protocol 1: In Vitro PNMT Inhibition Assay (Coupled-Enzyme Spectrophotometric Method)
This protocol is adapted from a method that continuously measures PNMT activity by coupling the production of S-adenosylhomocysteine (SAH) to a detectable reaction.
Materials:
-
Recombinant human PNMT
-
This compound and a positive control inhibitor (e.g., SK&F 64139)
-
Norepinephrine (substrate)
-
S-adenosylmethionine (SAM) (co-substrate)
-
SAH hydrolase (coupling enzyme)
-
Adenosine deaminase (coupling enzyme)
-
Assay Buffer: 50 mM Potassium Phosphate, pH 8.0, 1 mM EDTA, 0.5 mM TCEP
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 265 nm
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of this compound and the positive control inhibitor in the assay buffer.
-
Prepare solutions of norepinephrine, SAM, SAH hydrolase, and adenosine deaminase in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
PNMT enzyme
-
SAH hydrolase
-
Adenosine deaminase
-
Norepinephrine
-
Inhibitor solution (or vehicle control)
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Start the reaction by adding SAM to all wells.
-
-
Monitor Reaction:
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Monitor the increase in absorbance at 265 nm over time. The rate of this increase is proportional to the PNMT activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Normalize the rates to the vehicle control to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Protocol 2: Cellular PNMT Inhibition Assay (ELISA-based Epinephrine Measurement)
This protocol describes a method to assess the inhibitory effect of this compound on PNMT activity in a cellular context by measuring the production of epinephrine.
Materials:
-
A suitable cell line that endogenously expresses PNMT or has been transfected to express PNMT (e.g., PC12, HEK293T-PNMT).
-
Cell culture medium and supplements.
-
This compound.
-
Norepinephrine.
-
Lysis buffer.
-
Epinephrine ELISA kit.
-
Plate reader for ELISA.
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Prepare different concentrations of this compound in the cell culture medium.
-
Aspirate the old medium and treat the cells with the this compound solutions. Include a vehicle control.
-
Pre-incubate the cells with the inhibitor for a predetermined time (e.g., 1-4 hours).
-
Add norepinephrine to the medium to provide the substrate for PNMT.
-
Incubate for a further period to allow for epinephrine production.
-
-
Sample Collection:
-
Collect the cell culture supernatant and/or lyse the cells to collect the intracellular content.
-
-
Epinephrine Measurement:
-
Data Analysis:
-
Normalize the epinephrine levels to the total protein concentration in the cell lysates if applicable.
-
Calculate the percentage of inhibition of epinephrine production for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the cellular IC50 value.
-
Visualizations
Caption: PNMT catalyzes the final step in the biosynthesis of epinephrine from norepinephrine. This compound acts as an inhibitor of this enzymatic reaction.
References
- 1. Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PNMT inhibition decreases exercise performance in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Epinephrine ELISA kits I Fast & Easy Adrenaline Quantification I Cited in >20 papers [immusmol.com]
- 6. documents.thermofisher.cn [documents.thermofisher.cn]
- 7. eaglebio.com [eaglebio.com]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. Simple, rapid and sensitive determination of epinephrine and norepinephrine in urine and plasma by non-competitive enzyme immunoassay, compared with HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: LY134046 Bioavailability Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the bioavailability of LY134046.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a potent and selective inhibitor of the enzyme phenylethanolamine N-methyltransferase (PNMT).[1] Its chemical structure, 8,9-dichloro-2,3,4,5-tetrahydro-1H-2-benzazepine, suggests it is a lipophilic molecule with potentially low aqueous solubility, a common challenge that can lead to poor oral bioavailability.[1] Enhancing bioavailability is crucial for achieving consistent and effective therapeutic concentrations in preclinical and clinical studies.
Q2: What are the primary strategies for improving the bioavailability of a poorly soluble compound like this compound?
A2: The main approaches focus on improving the dissolution rate and/or the solubility of the drug in the gastrointestinal fluids.[1] Key strategies include:
-
Physicochemical Modification: Forming salts or co-crystals to increase aqueous solubility.
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area for dissolution.[1][2][3]
-
Solid Dispersions: Dispersing the drug in a polymer matrix to create an amorphous form, which has higher solubility than the crystalline form.[1][4]
-
Lipid-Based Formulations: Dissolving the drug in lipids, surfactants, and co-solvents, such as in Self-Emulsifying Drug Delivery Systems (SEDDS), can improve absorption.[5][6]
-
Complexation: Using cyclodextrins to form inclusion complexes that enhance solubility.[5]
Q3: How does the chemical structure of this compound influence formulation strategies?
A3: this compound is a benzazepine derivative.[1] The presence of a basic nitrogen atom in the benzazepine ring makes it a candidate for salt formation with pharmaceutically acceptable acids, which can significantly improve its solubility and dissolution rate.[7] Its dichlorinated phenyl ring contributes to its lipophilicity, suggesting that lipid-based formulations could also be a highly effective strategy.
Q4: What is a suitable starting point for improving the bioavailability of this compound in early-stage research?
A4: For early-stage in vitro and in vivo studies, creating a salt form (e.g., hydrochloride salt) is often a practical first step due to the relative simplicity of the process.[7] If solubility and bioavailability remain insufficient, exploring more advanced formulations like solid dispersions or lipid-based systems would be the next logical step.
Troubleshooting Guides
Issue 1: Low and variable drug exposure in animal studies after oral administration of this compound.
| Possible Cause | Troubleshooting Steps |
| Poor aqueous solubility | 1. Attempt Salt Formation: Prepare a hydrochloride or other pharmaceutically acceptable salt of this compound to improve solubility and dissolution. 2. Reduce Particle Size: Use micronization or nanomilling to increase the surface area of the drug powder.[1][2][3] 3. Formulate as a Solution: If possible, dissolve this compound in a biocompatible solvent system (e.g., a mixture of polyethylene glycol, ethanol, and water). |
| Inadequate dissolution rate | 1. Solid Dispersion: Prepare a solid dispersion of this compound with a suitable polymer (e.g., PVP, HPMC) to enhance the dissolution rate.[1][4] 2. Lipid-Based Formulation: Develop a Self-Emulsifying Drug Delivery System (SEDDS) to present the drug in a solubilized form in the GI tract.[5][6] |
| First-pass metabolism | While not definitively known for this compound, if significant first-pass metabolism is suspected, lipid-based formulations may help by promoting lymphatic absorption, partially bypassing the liver.[5] |
Issue 2: Difficulty in preparing a stable and consistent formulation for in vivo testing.
| Possible Cause | Troubleshooting Steps |
| Drug precipitation in aqueous vehicle | 1. Use of Surfactants/Stabilizers: For nanosuspensions, ensure the use of appropriate stabilizers to prevent particle aggregation.[2] 2. pH Adjustment: If using a salt form, maintain the pH of the vehicle to ensure the salt remains ionized and soluble. |
| Phase separation in lipid-based formulations | 1. Optimize Excipient Ratios: Systematically screen different ratios of oil, surfactant, and co-surfactant to find a stable formulation. 2. Check Drug Solubility in Excipients: Ensure that this compound has good solubility in the chosen lipid and surfactant components. |
Data Presentation
The following table presents illustrative data on how different formulation strategies could potentially improve the oral bioavailability of this compound. Note: This data is hypothetical and for exemplary purposes only.
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) |
| Unformulated this compound (in water) | 50 ± 15 | 2.0 | 250 ± 80 | 100 |
| This compound-HCl Salt | 150 ± 30 | 1.5 | 800 ± 150 | 320 |
| Micronized this compound | 120 ± 25 | 1.5 | 650 ± 120 | 260 |
| This compound Solid Dispersion | 250 ± 50 | 1.0 | 1500 ± 280 | 600 |
| This compound SEDDS | 400 ± 70 | 0.75 | 2400 ± 450 | 960 |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride Salt
-
Dissolution: Dissolve 1 gram of this compound free base in a suitable organic solvent (e.g., 20 mL of anhydrous diethyl ether or ethyl acetate).
-
Acidification: Slowly add a stoichiometric equivalent of 2M hydrochloric acid in diethyl ether to the solution while stirring.
-
Precipitation: Continue stirring for 30 minutes. The hydrochloride salt should precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the collected salt with a small amount of cold diethyl ether to remove any unreacted starting material.
-
Drying: Dry the salt under vacuum at 40°C overnight.
-
Characterization: Confirm salt formation and purity using techniques such as melting point determination, FTIR, and NMR spectroscopy.
Protocol 2: Preparation of a Nanosuspension by Wet Media Milling
-
Preparation of Suspension: Disperse 5% (w/v) of this compound and 1% (w/v) of a stabilizer (e.g., Poloxamer 188) in deionized water.
-
Milling: Add the suspension to a milling chamber containing milling media (e.g., yttria-stabilized zirconium oxide beads).
-
Nanomilling: Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-4 hours), ensuring the temperature is controlled.
-
Particle Size Analysis: Periodically take samples and measure the particle size using a dynamic light scattering (DLS) instrument until the desired particle size (e.g., < 200 nm) is achieved.
-
Separation: Separate the nanosuspension from the milling media.
-
Lyophilization (Optional): For a solid dosage form, the nanosuspension can be lyophilized with a cryoprotectant (e.g., mannitol).
Protocol 3: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL), and co-surfactants (e.g., Transcutol P). Select the excipients with the highest solubility for this compound.
-
Ternary Phase Diagram Construction: Prepare a series of blank formulations with varying ratios of the selected oil, surfactant, and co-surfactant. Titrate each mixture with water and observe for emulsification efficiency to identify the self-emulsifying region.
-
Drug Loading: Prepare the optimized formulation from the phase diagram and dissolve this compound in it to the desired concentration.
-
Characterization:
-
Self-Emulsification Time: Add the SEDDS formulation to water with gentle agitation and measure the time it takes to form a clear or bluish-white emulsion.
-
Droplet Size Analysis: Determine the globule size of the resulting emulsion using DLS.
-
In Vitro Dissolution: Perform dissolution testing in a relevant medium (e.g., simulated gastric fluid) to assess the drug release profile.
-
Visualizations
Caption: A general workflow for selecting and optimizing a formulation to enhance bioavailability.
Caption: The inhibitory action of this compound on the PNMT enzyme, blocking epinephrine synthesis.
Caption: A decision tree to guide the selection of a suitable bioavailability enhancement strategy.
References
- 1. LY-134046 - Wikipedia [en.wikipedia.org]
- 2. Ly-2886721 | C18H16F2N4O2S | CID 49837968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Physicochemical descriptors in property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2019004421A1 - Benzazepine derivatives - Google Patents [patents.google.com]
- 5. Xanthoxylin | C10H12O4 | CID 66654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2007026971A2 - Process for preparing benzazepine compounds or salts thereof - Google Patents [patents.google.com]
- 7. US8273735B2 - Process for preparing benzazepine compounds or salts thereof - Google Patents [patents.google.com]
Technical Support Center: Experiments with Galunisertib (LY2157299)
Disclaimer: The compound "LY134046" was not found in the available literature. This guide has been developed based on the assumption that the intended compound is LY2157299 (Galunisertib) , a well-researched TGF-β receptor I (TGF-βRI) kinase inhibitor with a similar designation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Galunisertib (LY2157299).
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for Galunisertib (LY2157299)?
Galunisertib is a potent and selective small molecule inhibitor of the transforming growth factor-beta receptor type I (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5).[1][2][3] It functions by competing with ATP for the kinase domain of TGF-βRI, thereby preventing the phosphorylation of downstream mediators SMAD2 and SMAD3.[1][4][5] This abrogation of the canonical TGF-β signaling pathway inhibits various cellular processes that are often dysregulated in cancer, such as cell proliferation, invasion, metastasis, and immune suppression.[1][6]
2. What are the recommended solvents and storage conditions for Galunisertib?
Galunisertib is supplied as a crystalline solid.[7][8] For in vitro experiments, it is soluble in organic solvents like DMSO and DMF at concentrations up to 25 mg/mL.[7][8] It has lower solubility in ethanol (approximately 0.25 mg/mL).[7][8] For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer.[8] A 1:1 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[7][8] It is not recommended to store aqueous solutions for more than one day.[8] For long-term storage, the solid compound is stable for at least 4 years at -20°C.[7] Stock solutions in DMSO can be stored at -80°C for up to a year.[9]
3. What are the typical working concentrations for in vitro and in vivo experiments?
-
In vitro: The effective concentration of Galunisertib can vary significantly between cell lines. IC50 values for the inhibition of pSMAD2 in different cell lines range from the nanomolar to the low micromolar range.[6][10] For example, the IC50 for inhibition of pSMAD in NIH3T3 cells is 0.064 µM, while for 4T1-LP and EMT6-LM2 cells, the IC50s are 1.765 µM and 0.8941 µM, respectively.[6][10] It is crucial to perform a dose-response curve for your specific cell line and endpoint.
-
In vivo: Dosing in animal models has been reported at various levels, for instance, 75 mg/kg administered orally twice daily has been used in xenograft models.[5][11] An intermittent dosing schedule (e.g., 14 days on, 14 days off) was developed to mitigate potential cardiac toxicities observed with continuous long-term exposure in animal studies.[1][5][12]
4. Does Galunisertib have off-target effects?
While Galunisertib is highly selective for TGF-βRI, some sub-micromolar activity against other related kinases has been observed.[6][10] These include TGF-βRII, ALK4 (ACVR1B), ACVR2B, and ALK6 (BMPR1B).[6][10] However, its activity against other kinases in broader panels is very low.[10] Researchers should be aware of these potential off-target effects, especially when using high concentrations of the inhibitor.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak inhibition of TGF-β signaling (e.g., no reduction in pSMAD2 levels). | Compound Degradation: Improper storage of the compound or stock solutions. | Ensure the compound is stored as a solid at -20°C and stock solutions in DMSO at -80°C.[7][9] Avoid repeated freeze-thaw cycles.[9] |
| Insufficient Concentration: The concentration of Galunisertib is too low for the specific cell line or experimental conditions. | Perform a dose-response experiment to determine the optimal concentration for your system. IC50 values can vary between cell lines.[6][10] | |
| Cell Line Insensitivity: The cell line may have a non-canonical or TGF-β independent signaling pathway driving the phenotype of interest. | Confirm the expression and functionality of the TGF-β signaling pathway components (TGF-βRI, TGF-βRII, SMADs) in your cell line.[13] | |
| Experimental Protocol Issue: Suboptimal incubation times or issues with the detection method (e.g., Western blot). | Optimize the duration of Galunisertib treatment and the protocol for detecting pSMAD2. Ensure that the cells are stimulated with TGF-β if they do not have sufficient autocrine signaling. | |
| Inconsistent results between experiments. | Variability in Cell Culture: Differences in cell passage number, confluency, or serum starvation conditions. | Maintain consistent cell culture practices. Use cells within a defined passage number range and standardize confluency and serum starvation protocols. |
| Compound Precipitation: The compound may precipitate out of the solution, especially in aqueous media. | When preparing working solutions, first dissolve Galunisertib in DMSO and then dilute with media.[8] Visually inspect for any precipitation. | |
| Toxicity observed in cell culture or animal models. | High Concentration: The concentration of Galunisertib used may be too high, leading to off-target effects or general cytotoxicity. | Perform a toxicity assay to determine the maximum non-toxic concentration in your cell line. In vivo, consider the published dosing schedules and potential for cardiac toxicity with long-term continuous dosing.[1][5] |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of the solvent in your experiment is at a non-toxic level (typically <0.5% for DMSO in cell culture). | |
| Limited anti-proliferative effect in vitro. | Context-Dependent Activity: Galunisertib's primary effects are often on cell migration, invasion, and the tumor microenvironment, rather than direct cytotoxicity in all cell lines.[13][14] | Evaluate other endpoints such as cell migration (e.g., wound healing or transwell assay), invasion, or epithelial-to-mesenchymal transition (EMT) markers. Consider using 3D culture or in vivo models to better recapitulate the tumor microenvironment.[15] |
Quantitative Data Summary
Table 1: In Vitro Potency of Galunisertib (LY2157299)
| Target/Assay | Cell Line/System | IC50 Value | Reference |
| TGF-βRI Kinase | Enzyme Assay | 56 nM | [2][3][7] |
| TGF-βRI (ALK5) | Enzyme Assay | 172 nM | |
| ALK4 | Enzyme Assay | 77.7 nM | |
| pSMAD Inhibition | NIH3T3 cells | 0.064 µM | [10] |
| pSMAD Inhibition | 4T1-LP cells | 1.765 µM | [6][10] |
| pSMAD Inhibition | EMT6-LM2 cells | 0.8941 µM | [6][10] |
| TGF-β-induced Proliferation | NIH3T3 cells | 0.396 µM | [6][10] |
| p3TP-Lux Reporter | Mv1Lu cells | 0.251 µM | [10] |
Table 2: Solubility of Galunisertib (LY2157299)
| Solvent | Concentration | Reference |
| DMSO | 25 mg/mL | [7] |
| DMF | 25 mg/mL | [7] |
| Ethanol | 0.25 mg/mL | [7] |
| 1:1 DMSO:PBS (pH 7.2) | 0.5 mg/mL | [7] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-SMAD2 (pSMAD2) Inhibition
-
Cell Seeding: Plate cells in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with a low-serum or serum-free medium and incubate for 12-24 hours.
-
Inhibitor Treatment: Treat the cells with varying concentrations of Galunisertib (or DMSO as a vehicle control) for 1-2 hours.
-
TGF-β Stimulation: Add TGF-β1 ligand (e.g., 5 ng/mL) to the wells (except for the unstimulated control) and incubate for 1 hour.[14]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pSMAD2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total SMAD2 and a loading control (e.g., GAPDH or β-actin) to normalize the pSMAD2 signal.
Protocol 2: Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the assay period.
-
Treatment: After 24 hours, treat the cells with a range of Galunisertib concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 or 96 hours).[14]
-
MTT Addition: Add MTT solution (e.g., 0.4 mg/mL) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 560 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of Galunisertib.
Caption: General experimental workflow for evaluating Galunisertib.
References
- 1. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Galunisertib | LY2157299 | TGF-βRI inhibitor | antitumor | TargetMol [targetmol.com]
- 4. Defining a therapeutic window for the novel TGF-β inhibitor LY2157299 monohydrate based on a pharmacokinetic/pharmacodynamic model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. oncotarget.com [oncotarget.com]
- 7. caymanchem.com [caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-tumor activity of the TGF-β receptor kinase inhibitor galunisertib (LY2157299 monohydrate) in patient-derived tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of TGF-beta signalling inhibition with galunisertib (LY2157299) in hepatocellular carcinoma models and in ex vivo whole tumor tissue samples from patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Refining LY134046 experimental design
Welcome to the technical support center for LY134046. This resource is designed to assist researchers, scientists, and drug development professionals in refining their experimental design and troubleshooting common issues encountered when working with this potent phenylethanolamine N-methyltransferase (PNMT) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of phenylethanolamine N-methyltransferase (PNMT).[1] PNMT is the enzyme responsible for the final step in the catecholamine biosynthesis pathway, catalyzing the conversion of norepinephrine to epinephrine by transferring a methyl group from S-adenosyl-L-methionine (SAM).[2][3][4] By inhibiting PNMT, this compound reduces the synthesis of epinephrine (adrenaline).
Q2: What are the typical applications of this compound in research?
A2: this compound is primarily used in neuroscience and cardiovascular research to investigate the physiological roles of epinephrine. It has been used to study its effects on blood pressure, heart rate, and neuronal activity.[1] For instance, studies in spontaneously hypertensive rats have shown that this compound can cause sustained reductions in mean arterial blood pressure and heart rate.[1]
Q3: What is the recommended solvent and storage condition for this compound?
A3: For this compound, it is recommended to prepare stock solutions in a suitable organic solvent like DMSO. For long-term storage, it is advisable to store the solid compound and stock solutions at -20°C and protect them from light. Always refer to the manufacturer's datasheet for specific solubility and stability information.
Q4: Does this compound have known off-target effects?
A4: Studies have indicated that this compound does not significantly interact with adrenergic or cholinergic receptors.[1] However, it is a common concern for PNMT inhibitors to have an affinity for α2-adrenoceptors. While this compound appears to be selective, researchers should always consider performing counter-screens, especially when using high concentrations or in systems where α2-adrenoceptor signaling is critical. Some second-generation PNMT inhibitors have been specifically designed to have a low affinity for the α2-adrenoceptor.[5]
Troubleshooting Guides
This section provides solutions to common problems that may arise during experiments with this compound.
Problem 1: Inconsistent or No Inhibition of PNMT Activity
| Possible Cause | Troubleshooting Step |
| Incorrect Reagent Concentration | Verify the concentrations of this compound, substrate (norepinephrine), and co-factor (SAM). Ensure accurate dilutions from stock solutions. |
| Enzyme Instability | Use a freshly prepared or properly stored (aliquoted at -80°C) PNMT enzyme. Avoid repeated freeze-thaw cycles. Confirm enzyme activity with a positive control. |
| Suboptimal Assay Conditions | Ensure the assay buffer pH is optimal for PNMT activity (typically around pH 8.0).[4] Maintain a constant and appropriate temperature (e.g., 37°C) throughout the incubation. |
| Precipitation of this compound | Visually inspect the assay mixture for any precipitation. If solubility is an issue, consider using a lower concentration of this compound or adding a small, non-interfering percentage of a co-solvent like DMSO. |
| Contaminated Reagents | Use high-purity reagents and sterile, nuclease-free water to prepare all solutions. |
Problem 2: High Variability in In Vivo Study Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Drug Administration | Ensure precise and consistent dosing and administration route (e.g., intraperitoneal injection). Use appropriate vehicle controls. |
| Animal Stress | Acclimate animals to the experimental conditions to minimize stress-induced fluctuations in catecholamine levels. |
| Timing of Sample Collection | Standardize the timing of sample collection (e.g., blood, tissue) relative to this compound administration to account for pharmacokinetic and pharmacodynamic variations. |
| Biological Variability | Use a sufficient number of animals per group to account for individual biological differences. |
Quantitative Data Summary
The following tables summarize key quantitative data for PNMT inhibitors and related assays.
Table 1: Potency of PNMT Inhibitors
| Inhibitor | Target | Assay Type | Potency (IC₅₀ / Kᵢ) | Reference |
| This compound | PNMT | Not Specified | Not Specified in search results | - |
| Inhibitor 3 | PNMT | Not Specified | Kᵢ = 12 nM | [2] |
| Inhibitor 4 | PNMT | Cell-based | IC₅₀ = 81 nM | [2] |
| Inhibitor 4 | PNMT | Enzyme Assay | Kᵢ = 1.2 nM | [2] |
| SK&F 64139 | PNMT | Not Specified | Potent inhibitor | [2][6] |
Table 2: Binding Affinities for α2A-Adrenergic Receptor
| Compound | Receptor | Assay Type | Affinity (Kᵈ) | Reference |
| Epinephrine | α2A-Adrenoceptor | Radioligand Binding | 10.0 ± 0.2 µM | [2] |
| Inhibitor 3 | α2A-Adrenoceptor | Radioligand Binding | 14.6 ± 1.1 µM | [2] |
| Inhibitor 4 | α2A-Adrenoceptor | Radioligand Binding | 14.3 ± 0.2 µM | [2] |
Experimental Protocols
Protocol 1: In Vitro PNMT Inhibition Assay
This protocol is a general guideline for assessing the inhibitory effect of this compound on PNMT activity.
Materials:
-
Purified PNMT enzyme
-
This compound
-
Norepinephrine (substrate)
-
S-adenosyl-L-methionine (SAM) (co-factor)
-
Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 8.0)
-
Stop Solution (e.g., 0.5 M HCl)
-
HPLC system for product detection or ELISA kit for epinephrine quantification
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of this compound in the assay buffer.
-
In a microcentrifuge tube or 96-well plate, add the assay buffer, PNMT enzyme, and the desired concentration of this compound or vehicle control.
-
Pre-incubate the mixture for 15-30 minutes at 37°C.
-
Initiate the enzymatic reaction by adding norepinephrine and SAM.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding the stop solution.
-
Quantify the amount of epinephrine produced using a validated method such as HPLC or ELISA.[2][7][8]
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Protocol 2: Adrenergic Receptor Binding Assay (Counter-Screening)
This protocol can be used to assess the potential off-target binding of this compound to adrenergic receptors.
Materials:
-
Cell membranes expressing the adrenergic receptor of interest (e.g., α2A)
-
Radioligand specific for the receptor (e.g., [³H]RX821002 for α2A)
-
This compound
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash Buffer (ice-cold)
-
Unlabeled competitor (e.g., yohimbine for α2A) for non-specific binding determination
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the binding buffer.
-
In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kᵈ, and varying concentrations of this compound.
-
For total binding, omit this compound. For non-specific binding, add a high concentration of the unlabeled competitor.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[9]
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Analyze the data to determine if this compound competes with the radioligand for binding to the receptor and calculate its Kᵢ if applicable.
Visualizations
Caption: Signaling pathway of catecholamine biosynthesis and the inhibitory action of this compound on PNMT.
Caption: General experimental workflow for in vitro and in vivo studies with this compound.
Caption: Troubleshooting decision tree for inconsistent PNMT inhibition results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aps.anl.gov [aps.anl.gov]
- 4. The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of phenylethanolamine N-methyltransferase that are predicted to penetrate the blood-brain barrier: design, synthesis, and evaluation of 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines that possess low affinity toward the alpha2-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies with a PNMT inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay of phenylethanolamine N-methyltransferase activity using high-performance liquid chromatography with ultraviolet absorbance detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of phenylethanolamine-N-methyltransferase activity by high-performance liquid chromatography with on-line radiochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
LY134046 degradation pathways and prevention
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential degradation pathways of LY134046 and strategies for its prevention. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound is a potent and selective inhibitor of phenylethanolamine N-methyltransferase (PNMT). Its chemical name is 8,9-Dichloro-2,3,4,5-tetrahydro-1H-2-benzazepine. The key structural features are a dichlorinated benzene ring fused to a seven-membered azepine ring, which contains a secondary amine. These features are important in considering its chemical stability.
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation studies on this compound are not extensively published, based on its chemical structure, the following degradation pathways can be anticipated:
-
Oxidation: The secondary amine in the azepine ring is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products. This can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents.
-
Photodegradation: The dichlorinated aromatic ring may be susceptible to photolytic degradation upon exposure to light, particularly UV light. This could involve the cleavage of the carbon-chlorine bonds.
-
Hydrolysis: Although less likely for the core structure, extreme pH and high temperatures could potentially promote hydrolysis, though the molecule lacks highly labile hydrolyzable groups like esters or amides.
Q3: How can I prevent the degradation of this compound in solution?
A3: To minimize degradation, consider the following precautions:
-
Storage: Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protected from light. For solid compounds, storage in a desiccator at low temperature is recommended.
-
Solvent Choice: Use high-purity, degassed solvents to minimize dissolved oxygen and potential contaminants.
-
Inert Atmosphere: For long-term storage of solutions or during sensitive reactions, consider blanketing the solution with an inert gas like argon or nitrogen.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
pH Control: Maintain the pH of the solution within a stable range, avoiding strongly acidic or basic conditions. Buffering the solution may be beneficial.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound activity over time in aqueous solution. | Oxidative degradation of the secondary amine. | Prepare fresh solutions for each experiment. If storage is necessary, store at -80°C under an inert atmosphere. Consider adding antioxidants if compatible with the experimental setup. |
| Appearance of unknown peaks in HPLC analysis after sample preparation. | Photodegradation from exposure to ambient light. | Prepare samples under low-light conditions. Use amber HPLC vials or a light-protected autosampler. |
| Inconsistent results between experimental replicates. | Inconsistent storage and handling of this compound stock solutions. | Standardize the protocol for solution preparation, storage, and handling. Ensure all users follow the same procedure. |
| Precipitation of the compound from solution. | Poor solubility or degradation leading to less soluble products. | Verify the solubility of this compound in the chosen solvent. If degradation is suspected, analyze the precipitate to identify its composition. |
Hypothetical Degradation Data
The following data is for illustrative purposes only and is not based on published experimental results for this compound.
Table 1: Hypothetical Stability of this compound in Aqueous Buffer (pH 7.4) at Different Temperatures
| Temperature | Incubation Time (hours) | This compound Remaining (%) |
| 4°C | 24 | 99.5 |
| 4°C | 72 | 98.2 |
| 25°C | 24 | 95.1 |
| 25°C | 72 | 88.7 |
| 40°C | 24 | 85.3 |
| 40°C | 72 | 70.4 |
Table 2: Hypothetical Effect of Light Exposure on this compound Stability in Methanol at 25°C
| Condition | Exposure Time (hours) | This compound Remaining (%) |
| Dark | 24 | 99.8 |
| Dark | 72 | 99.5 |
| Ambient Light | 24 | 97.2 |
| Ambient Light | 72 | 92.1 |
| UV Light (254 nm) | 24 | 80.5 |
| UV Light (254 nm) | 72 | 65.8 |
Experimental Protocols
Protocol 1: Forced Degradation Study (Stress Testing)
This protocol is a general guideline for investigating the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in a hot air oven at 80°C for 48 hours. Also, incubate a solution (100 µg/mL in a suitable solvent) at 60°C for 24 hours.
-
Photodegradation: Expose a solution (100 µg/mL in a suitable solvent) to direct sunlight or a photostability chamber for 24 hours. Prepare a control sample wrapped in aluminum foil.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of a non-stressed control to identify and quantify any degradation products.
Protocol 2: HPLC Method for Stability Analysis
This is a general-purpose HPLC method that can be optimized for the analysis of this compound and its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-31 min: 90-10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm (or as determined by UV-Vis scan).
-
Injection Volume: 10 µL.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Adjusting LY134046 treatment duration for optimal results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the treatment duration of LY134046 for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of phenylethanolamine N-methyltransferase (PNMT).[1] PNMT is the enzyme responsible for the conversion of norepinephrine to epinephrine. Therefore, this compound treatment leads to a reduction in epinephrine levels.
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: A typical starting concentration range for in vitro experiments is between 1 µM and 50 µM. However, the optimal concentration is highly dependent on the cell type and the specific experimental goals. A dose-response experiment is recommended to determine the optimal concentration for your system.
Q3: How does the treatment duration of this compound affect its experimental outcome?
A3: The duration of treatment is a critical factor. Short-term treatment may be sufficient to observe acute effects on signaling pathways downstream of epinephrine. In contrast, long-term treatment may be necessary to observe changes in gene expression, protein synthesis, or broader physiological effects resulting from sustained epinephrine depletion.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is known as a selective PNMT inhibitor, high concentrations or prolonged exposure may lead to off-target effects. It is crucial to include appropriate controls in your experiments, such as a vehicle control and, if possible, a rescue experiment where the downstream effects are reversed by the addition of epinephrine.
Q5: How can I determine the optimal treatment duration for my specific experiment?
A5: The optimal treatment duration can be determined by conducting a time-course experiment. This involves treating your cells or animal models with a fixed concentration of this compound and collecting samples at various time points. The readout for these experiments should be a downstream marker of PNMT activity, such as epinephrine levels or the phosphorylation of a target protein.
Troubleshooting Guide
Problem 1: I am not observing any effect of this compound in my experiment.
-
Question: Have you confirmed the activity of your this compound compound?
-
Answer: We recommend verifying the purity and activity of the compound. If possible, perform a quality control experiment, such as an in vitro PNMT activity assay.
-
-
Question: Is the concentration of this compound sufficient for your experimental system?
-
Answer: The required concentration can vary significantly between different cell types or animal models. We advise performing a dose-response experiment to identify the optimal concentration.
-
-
Question: Is the treatment duration long enough to induce a measurable effect?
-
Answer: The kinetics of epinephrine depletion can vary. Consider extending the treatment duration and performing a time-course experiment to identify the optimal time point.
-
Problem 2: I am observing high levels of cell death after this compound treatment.
-
Question: Is the concentration of this compound too high?
-
Answer: High concentrations of any compound can lead to cytotoxicity. We recommend performing a cell viability assay (e.g., MTT or trypan blue exclusion) with a range of this compound concentrations to determine the cytotoxic threshold for your cells.
-
-
Question: Is the treatment duration too long?
-
Answer: Prolonged exposure to a compound, even at a non-toxic concentration, can sometimes induce cell death. A time-course experiment that includes a cell viability readout can help identify the optimal treatment window.
-
Problem 3: My results with this compound are inconsistent between experiments.
-
Question: Are your experimental conditions consistent?
-
Answer: Ensure that all experimental parameters, such as cell passage number, seeding density, media composition, and treatment conditions, are kept consistent between experiments.
-
-
Question: Is the this compound solution properly stored and handled?
-
Answer: this compound should be stored as recommended by the manufacturer, typically as a stock solution in a suitable solvent at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Data Presentation
Table 1: Hypothetical Dose-Response and Time-Course Data for this compound Treatment
This table illustrates the results of a hypothetical experiment to determine the optimal concentration and treatment duration of this compound on epinephrine levels in a cultured adrenal chromaffin cell line.
| This compound Concentration (µM) | Treatment Duration (hours) | Epinephrine Level (% of Control) | Cell Viability (%) |
| 0 (Vehicle) | 24 | 100 | 100 |
| 1 | 24 | 85 | 98 |
| 5 | 24 | 52 | 97 |
| 10 | 24 | 28 | 95 |
| 25 | 24 | 15 | 88 |
| 50 | 24 | 12 | 75 |
| 10 | 6 | 78 | 99 |
| 10 | 12 | 45 | 98 |
| 10 | 24 | 28 | 95 |
| 10 | 48 | 25 | 90 |
| 10 | 72 | 26 | 85 |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration and Treatment Duration
This protocol describes a cell-based assay to determine the optimal dose and duration of this compound treatment.
-
Cell Culture: Plate adrenal chromaffin cells (e.g., PC12) in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Preparation of this compound: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution in cell culture media to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO only).
-
Dose-Response Experiment:
-
Replace the media in the wells with media containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for a fixed duration (e.g., 24 hours).
-
After incubation, collect the cell lysate and supernatant for analysis.
-
-
Time-Course Experiment:
-
Treat the cells with a fixed, non-toxic concentration of this compound (determined from the dose-response experiment, e.g., 10 µM).
-
Collect cell lysates and supernatants at various time points (e.g., 6, 12, 24, 48, 72 hours).
-
-
Analysis:
-
Epinephrine Measurement: Quantify the epinephrine levels in the cell lysates or supernatants using a commercially available ELISA kit.
-
Cell Viability: Perform an MTT assay or use trypan blue exclusion to assess cell viability in parallel wells.
-
-
Data Interpretation: Plot the percentage of epinephrine inhibition and cell viability against the this compound concentration and treatment duration to determine the optimal conditions.
Visualizations
Caption: Simplified signaling pathway of epinephrine synthesis and the inhibitory action of this compound on PNMT.
Caption: A typical experimental workflow for determining the optimal treatment conditions for this compound.
References
Validation & Comparative
A Comparative Guide to PNMT Inhibitors: LY134046 and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of phenylethanolamine N-methyltransferase (PNMT) inhibitors, with a focus on LY134046 and other significant compounds in this class. Phenylethanolamine N-methyltransferase is the terminal enzyme in the catecholamine biosynthesis pathway, responsible for the conversion of norepinephrine to epinephrine.[1][2] Inhibition of PNMT is a key area of research for understanding the physiological roles of epinephrine and for the potential therapeutic intervention in conditions such as hypertension, anxiety, and neurodegenerative diseases. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to offer a thorough comparative analysis.
Quantitative Comparison of PNMT Inhibitors
The following table summarizes the in vitro potency of several key PNMT inhibitors. The data highlights the evolution of PNMT inhibitors from early compounds to more recent, highly potent, and selective molecules.
| Compound | Target | IC50 | Ki | Selectivity | Reference |
| This compound | PNMT | Data not available | Data not available | Potent inhibitor | [2] |
| LY78335 | PNMT | Data not available | Data not available | Potent inhibitor | [2] |
| SK&F 29661 | PNMT | Data not available | 120 nM (human PNMT) | Peripherally restricted | [3][4] |
| SK&F 64139 | PNMT | 100 nM | 1.6 nM (human PNMT) | Also inhibits α2-adrenoceptors | [3][5] |
| PNMT-IN-1 (Inhibitor 4) | PNMT | 81 nM | 1.2 nM | >12,000-fold for PNMT over α2-adrenoceptor | [6][7] |
| CGS-19281A | PNMT | Data not available | Data not available | Mentioned as a classic inhibitor | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the study of PNMT inhibitors.
In Vitro PNMT Inhibition Assay (Radiochemical Method)
This assay quantifies the enzymatic activity of PNMT by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to norepinephrine.
Materials:
-
Purified PNMT enzyme
-
Norepinephrine (substrate)
-
S-adenosyl-L-[methyl-¹⁴C]methionine ([¹⁴C]-SAM) as the methyl donor
-
Test inhibitors (e.g., this compound) at various concentrations
-
Reaction buffer (e.g., phosphate buffer, pH 8.0)
-
Scintillation cocktail
-
Liquid scintillation counter
-
High-performance liquid chromatography (HPLC) system with on-line radiochemical detection[8]
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, norepinephrine, and the test inhibitor at the desired concentration.
-
Initiate the enzymatic reaction by adding purified PNMT enzyme to the mixture.
-
Add [¹⁴C]-SAM to start the methylation reaction.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period (e.g., 20 minutes).
-
Terminate the reaction by adding an acidic solution (e.g., perchloric acid).
-
Separate the radiolabeled product ([¹⁴C]-epinephrine) from the unreacted [¹⁴C]-SAM and other reaction components using HPLC.
-
Quantify the amount of [¹⁴C]-epinephrine using a liquid scintillation counter or an on-line radiochemical detector.[8]
-
Calculate the percentage of inhibition by comparing the activity in the presence of the inhibitor to the activity in a control reaction without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular PNMT Inhibition Assay
This assay assesses the ability of an inhibitor to penetrate cells and inhibit PNMT activity in a cellular context.
Materials:
-
HEK293T cells transiently transfected with a PNMT expression vector
-
Cell culture medium and reagents
-
Test inhibitors at various concentrations
-
Norepinephrine
-
S-adenosyl-L-methionine (SAM)
-
Enzyme-linked immunosorbent assay (ELISA) kit for epinephrine detection
Procedure:
-
Culture HEK293T cells and transfect them with a plasmid encoding for human PNMT.
-
Plate the transfected cells in a multi-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of the test inhibitor for a predetermined time.
-
Add norepinephrine and SAM to the cell culture medium to serve as substrates for the intracellular PNMT.
-
Incubate for a specific period to allow for the enzymatic conversion of norepinephrine to epinephrine.
-
Collect the cell lysate or supernatant.
-
Quantify the amount of epinephrine produced using a competitive ELISA kit.
-
Calculate the percentage of inhibition and determine the IC50 value as described in the radiochemical assay protocol.[7]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in PNMT function and inhibition can aid in understanding the mechanism of action of these compounds.
Catecholamine Biosynthesis Pathway
The following diagram illustrates the enzymatic steps leading to the synthesis of catecholamines, highlighting the central role of PNMT.
Caption: The catecholamine biosynthesis pathway.
Adrenergic Signaling Pathway
This diagram shows the downstream signaling cascade initiated by the binding of epinephrine to β-adrenergic receptors.
Caption: Epinephrine-mediated adrenergic signaling.
Discussion and Conclusion
The landscape of PNMT inhibitors has evolved significantly, with newer compounds demonstrating remarkable potency and selectivity. While this compound and LY78335 are recognized as potent inhibitors, the lack of publicly available, detailed quantitative data for these specific compounds makes a direct comparison with well-characterized inhibitors like SK&F 64139 and the more recent PNMT-IN-1 challenging.
SK&F 64139, a widely studied PNMT inhibitor, is potent but exhibits off-target effects, notably the inhibition of α2-adrenoceptors, which can complicate the interpretation of in vivo studies.[3][9] In contrast, the newer generation inhibitor, PNMT-IN-1, shows a vastly improved selectivity profile, making it a more precise tool for dissecting the physiological roles of epinephrine.[6][7]
The development of robust in vitro and cellular assays has been instrumental in characterizing the potency and cell permeability of these inhibitors. The provided protocols for radiochemical and cell-based assays offer standardized methods for evaluating novel PNMT inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 3. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on SK&F 29661, an organ-specific inhibitor of phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the effects of SK & F 29661 and 64139 upon adrenal and cardiac catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of phenylethanolamine-N-methyltransferase activity by high-performance liquid chromatography with on-line radiochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of guinea pig lordosis behavior by the phenylethanolamine N-methyltransferase (PNMT) inhibitor SKF-64139: mediation by alpha noradrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of LY134046 and SKF-64139 as Phenylethanolamine N-Methyltransferase Inhibitors
In the landscape of pharmacological research, the study of catecholamine biosynthesis pathways is crucial for understanding various physiological and pathological processes. Central to this is the enzyme Phenylethanolamine N-Methyltransferase (PNMT), which catalyzes the final step in the biosynthesis of epinephrine (adrenaline) from norepinephrine (noradrenaline). The inhibition of PNMT is a key strategy for elucidating the roles of epinephrine in the central nervous system and peripheral tissues. This guide provides a detailed comparison of two notable PNMT inhibitors: LY134046 and SKF-64139, intended for researchers, scientists, and drug development professionals.
Introduction to this compound and SKF-64139
This compound is recognized as a potent and selective inhibitor of PNMT.[1] It is known to be centrally active and has been utilized in preclinical studies to investigate the behavioral effects of reduced epinephrine synthesis.[2] Notably, this compound has been shown to antagonize ethanol-induced intoxication and sedation in animal models, suggesting a role for central epinephrine in these processes.[3]
SKF-64139 is another well-characterized, potent, and selective inhibitor of PNMT.[4] It acts as a reversible and competitive inhibitor with respect to norepinephrine. Beyond its primary target, SKF-64139 has been reported to exhibit weak antagonism at α-adrenergic receptors and can inhibit neuronal uptake of norepinephrine at higher concentrations.[4] Its mechanism of PNMT inhibition involves reversible binding to the enzyme.
Quantitative Efficacy at PNMT
A direct quantitative comparison of the efficacy of this compound and SKF-64139 is challenging due to the limited availability of publicly accessible, head-to-head comparative studies and specific inhibitory constants for this compound. However, quantitative data for SKF-64139's interaction with PNMT has been reported.
Data Presentation: Inhibitory Potency
| Compound | Parameter | Value | Enzyme Source | Reference |
| SKF-64139 | IC₅₀ | 100 nM | Not Specified | |
| Kᵢ | 1.6 nM | Human PNMT | ||
| This compound | IC₅₀ / Kᵢ | Data not available in searched literature | - | - |
Mechanism of Action and Off-Target Effects
Both compounds effectively inhibit PNMT, thereby reducing the conversion of norepinephrine to epinephrine. However, their broader pharmacological profiles show some distinctions.
SKF-64139 has documented off-target activities, including weak α-adrenergic receptor blockade and inhibition of norepinephrine reuptake. These additional actions are important considerations in experimental design, as they may contribute to the observed physiological effects independently of PNMT inhibition.
This compound is generally described as a selective PNMT inhibitor, with less information available regarding its off-target profile. Its ability to cross the blood-brain barrier and exert central effects is a key characteristic demonstrated in behavioral studies.[2]
Signaling Pathways and Experimental Workflows
The inhibition of PNMT by this compound and SKF-64139 directly impacts the catecholamine biosynthesis pathway, leading to reduced levels of epinephrine. This, in turn, modulates downstream signaling cascades typically initiated by epinephrine's interaction with adrenergic receptors.
The following diagram illustrates a general workflow for assessing the inhibitory activity of compounds like this compound and SKF-64139 on PNMT.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of PNMT inhibition. Below are generalized protocols based on common methodologies cited in the literature.
In Vitro PNMT Inhibition Assay (HPLC-based)
This protocol outlines a method to determine the in vitro potency of an inhibitor against PNMT by measuring the enzymatic formation of a product via High-Performance Liquid Chromatography (HPLC).
1. Materials:
- Purified PNMT enzyme
- Norepinephrine (substrate)
- S-adenosyl-L-methionine (SAM; cofactor)
- Test inhibitors (this compound, SKF-64139) dissolved in an appropriate solvent
- Assay buffer (e.g., phosphate buffer, pH 7.4)
- Stopping solution (e.g., perchloric acid)
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or electrochemical)
2. Procedure:
- Reaction Mixture Preparation: In a microcentrifuge tube, combine the assay buffer, a specified concentration of norepinephrine, and varying concentrations of the test inhibitor.
- Enzyme Addition: Initiate the reaction by adding a pre-determined amount of purified PNMT enzyme to the reaction mixture.
- Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a specific duration (e.g., 20-30 minutes).
- Reaction Termination: Stop the reaction by adding the stopping solution.
- Sample Preparation: Centrifuge the terminated reaction mixture to pellet precipitated proteins. Collect the supernatant for analysis.
- HPLC Analysis: Inject a defined volume of the supernatant into the HPLC system. The mobile phase composition and flow rate should be optimized to achieve separation of the substrate (norepinephrine) and the product (epinephrine).
- Quantification: Determine the concentration of the product by comparing its peak area to a standard curve generated with known concentrations of epinephrine.
3. Data Analysis:
- Calculate the rate of reaction at each inhibitor concentration.
- Plot the reaction rate as a function of the inhibitor concentration.
- Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
- If determining the inhibition constant (Kᵢ), perform the assay at multiple substrate concentrations and analyze the data using appropriate kinetic models (e.g., Michaelis-Menten and Lineweaver-Burk plots).
Conclusion
Both this compound and SKF-64139 are valuable pharmacological tools for investigating the physiological roles of epinephrine through the inhibition of PNMT. SKF-64139 is a well-documented inhibitor with established quantitative efficacy and known off-target activities. This compound is also recognized as a potent and selective inhibitor, particularly useful for in vivo studies due to its central activity. The lack of publicly available, direct comparative quantitative data for this compound underscores the need for further research to fully delineate the subtle differences in potency and selectivity between these two important compounds. Researchers should carefully consider the known pharmacological profiles of each inhibitor when designing experiments and interpreting results.
References
- 1. Activation in young rats induced by this compound, an inhibitor of phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioral effects of the inhibitors of phenylethanolamine-N-methyltransferase, LY 78335 and LY 134046, and their interactions with ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
Validation of LY134046's Effect on Blood Pressure: A Comparative Guide
This guide provides a comprehensive comparison of the experimental validation of LY134046's effect on blood pressure with alternative antihypertensive agents. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathway to offer an objective assessment of this compound's performance.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound and alternative antihypertensive drugs on mean arterial pressure (MAP) in spontaneously hypertensive rats (SHR), a widely used animal model for human essential hypertension.
Table 1: Effect of this compound on Mean Arterial Pressure in Spontaneously Hypertensive Rats
| Dosage (mg/kg, i.p.) | Change in MAP (mmHg) |
| 1.25 | -15 |
| 2.5 | -25 |
| 5 | -35 |
| 10 | -48 |
| 20 | -55 |
Data extracted from Fuller et al., 1983.
Table 2: Comparative Efficacy of Alternative Antihypertensive Agents in Spontaneously Hypertensive Rats
| Drug | Dosage | Route of Administration | Change in MAP (mmHg) | Reference |
| Clonidine | 500 µg/kg/day | Subcutaneous Infusion | Consistently Reduced | Van Zwieten et al., 1982 |
| Guanfacine | 10 mg/kg/day | Subcutaneous Infusion | Consistently Reduced | Van Zwieten et al., 1982 |
| Captopril | 30 mg/kg | Oral | Reduced | Antonaccio & Kerwin, 1981[1] |
Experimental Protocols
The validation of this compound and comparable antihypertensive agents on blood pressure is primarily conducted using spontaneously hypertensive rats (SHR). The general experimental protocol involves the following key steps:
Animal Model: Male spontaneously hypertensive rats are the most common model, as they genetically develop hypertension that closely mimics human essential hypertension.[2] Age-matched normotensive Wistar-Kyoto (WKY) rats are often used as controls.
Drug Administration: The test compounds (this compound, clonidine, guanfacine, captopril) are administered via various routes, including intraperitoneal (i.p.) injection, oral gavage, or continuous subcutaneous infusion, to assess their effects. A vehicle control group receives the solvent used to dissolve the drugs.
Blood Pressure Measurement:
-
Direct Measurement: A catheter is surgically implanted into the carotid or femoral artery for continuous and direct measurement of arterial blood pressure and heart rate in conscious, unrestrained rats. This is considered the gold standard for accuracy.
-
Indirect Measurement (Tail-cuff method): A less invasive method where a cuff is placed around the rat's tail to measure systolic blood pressure. While convenient for repeated measurements, it can be less accurate than direct methods.[1]
Experimental Procedure:
-
Acclimatization: Animals are allowed to acclimate to the laboratory conditions to minimize stress-induced fluctuations in blood pressure.
-
Baseline Measurement: Baseline blood pressure and heart rate are recorded for a set period before drug administration.
-
Drug Administration: The drug or vehicle is administered at predetermined doses.
-
Post-treatment Monitoring: Blood pressure and heart rate are continuously monitored for several hours or days following drug administration to determine the magnitude and duration of the effect.
-
Data Analysis: The changes in blood pressure from baseline are calculated and compared between the drug-treated and vehicle-treated groups. Statistical analysis is performed to determine the significance of the observed effects.
Signaling Pathway and Mechanism of Action
This compound exerts its antihypertensive effect by inhibiting the enzyme Phenylethanolamine N-methyltransferase (PNMT).[3] PNMT is the terminal enzyme in the catecholamine biosynthesis pathway, responsible for the conversion of norepinephrine to epinephrine.[4]
By inhibiting PNMT, this compound reduces the levels of epinephrine (adrenaline), a potent vasoconstrictor.[3][4] Lower levels of epinephrine lead to vasodilation (widening of blood vessels), which in turn reduces peripheral resistance and lowers overall blood pressure. The following diagram illustrates this signaling pathway.
Caption: Mechanism of action of this compound in reducing blood pressure.
Comparison with Alternatives
Clonidine and Guanfacine: These are centrally acting alpha-2 adrenergic agonists.[5] They lower blood pressure by stimulating alpha-2 receptors in the brain, which reduces sympathetic outflow from the central nervous system. This leads to decreased heart rate, cardiac output, and peripheral resistance.[5] In spontaneously hypertensive rats, both clonidine and guanfacine have been shown to consistently reduce mean arterial pressure.[5]
Captopril: This drug is an angiotensin-converting enzyme (ACE) inhibitor.[1] It blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By reducing angiotensin II levels, captopril leads to vasodilation and a decrease in blood pressure. It has been demonstrated to be effective in reducing blood pressure in spontaneously hypertensive rats.[1]
References
- 1. Cardiovascular effects of this compound, an inhibitor of norepinephrine N-methyltransferase, in spontaneously hypertensive rats PMID: 6864549 | MedChemExpress [medchemexpress.eu]
- 2. Cardiovascular effects of this compound, an inhibitor of norepinephrine N-methyltransferase, in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 4. Regulation of the phenylethanolamine N-methyltransferase gene in the adrenal gland of the spontaneous hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucocorticoid hypertension and nonadrenal phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of LY134046 Activity: A Proposed Framework for Cross-Validation in Cancer Cell Lines
For the attention of: Researchers, scientists, and drug development professionals.
This guide addresses the topic of cross-validating the activity of LY134046 across different cell lines. Initial literature searches indicate that while this compound is a well-characterized inhibitor of phenylethanolamine N-methyltransferase (PNMT), there is a notable lack of publicly available data regarding its specific cytotoxic or anti-proliferative activity across a range of cancer cell lines.
Therefore, this document serves a dual purpose. Firstly, it provides a comprehensive overview of the known mechanism of action of this compound and its target pathway. Secondly, it offers a detailed, standardized experimental protocol for researchers aiming to conduct a cross-validation study of this compound in various cell lines. This proposed framework includes methodologies for generating quantitative data and templates for its effective presentation.
Mechanism of Action and Signaling Pathway of this compound
This compound is a potent and selective inhibitor of the enzyme phenylethanolamine N-methyltransferase (PNMT). PNMT is the terminal enzyme in the catecholamine biosynthesis pathway, responsible for the conversion of norepinephrine to epinephrine.[1][2] This process is crucial for the production of adrenaline in the adrenal medulla and in certain neurons.[1] By inhibiting PNMT, this compound effectively blocks the synthesis of epinephrine. The primary signaling pathway influenced by this compound is, therefore, the catecholamine biosynthesis pathway.
The following diagram illustrates the catecholamine biosynthesis pathway and highlights the point of inhibition by this compound.
Proposed Cross-Validation Study of this compound in Cancer Cell Lines
In the absence of existing comparative data, the following section outlines a robust experimental workflow to assess and compare the activity of this compound across a panel of cancer cell lines.
Data Presentation Template
To facilitate a clear comparison of this compound activity, all quantitative data should be summarized in a structured table. The primary endpoint for assessing activity in this proposed study is the half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a biological process by 50%.
| Cell Line | Tissue of Origin | Doubling Time (approx. hours) | This compound IC50 (µM) | Positive Control IC50 (µM) [e.g., Doxorubicin] |
| MCF-7 | Breast Adenocarcinoma | 38 | Experimental Data | Experimental Data |
| MDA-MB-231 | Breast Adenocarcinoma | 30 | Experimental Data | Experimental Data |
| A549 | Lung Carcinoma | 22 | Experimental Data | Experimental Data |
| HCT116 | Colon Carcinoma | 18 | Experimental Data | Experimental Data |
| PC-3 | Prostate Adenocarcinoma | 28 | Experimental Data | Experimental Data |
| U-87 MG | Glioblastoma | 34 | Experimental Data | Experimental Data |
Experimental Workflow
The following diagram outlines a typical experimental workflow for determining the IC50 of this compound in a selection of cancer cell lines.
Detailed Experimental Protocols
1. Cell Culture and Maintenance:
-
All cell lines should be cultured in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells should be passaged upon reaching 80-90% confluency and should be in the logarithmic growth phase for all experiments.
2. Drug Preparation:
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve a range of final concentrations for testing. A typical 8-point dilution series might range from 0.01 µM to 100 µM.
3. Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter to determine cell viability and density.
-
Seed the cells into 96-well microplates at a predetermined optimal density for each cell line (e.g., 5,000-10,000 cells per well).
-
Incubate the plates for 24 hours to allow for cell attachment.
4. Drug Treatment:
-
After 24 hours, remove the existing medium and add 100 µL of fresh medium containing the various concentrations of this compound.
-
Include wells with untreated cells (vehicle control) and a positive control (e.g., a known cytotoxic agent like Doxorubicin).
-
Incubate the treated plates for a specified period, typically 48 or 72 hours.
5. Cell Viability Assay (MTT Assay Example):
-
Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10 minutes to ensure complete dissolution.
6. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control wells.
-
Plot the percentage of viability against the logarithm of the drug concentration.
-
Determine the IC50 value by fitting the data to a non-linear regression curve (sigmoidal dose-response) using appropriate software (e.g., GraphPad Prism, R).
This proposed framework provides a comprehensive approach for the systematic evaluation of this compound across various cancer cell lines. The generation of such data would be invaluable to the research community for understanding the potential broader applications of this PNMT inhibitor.
References
Replicating Published Findings: A Comparative Guide to LY2157299 (Galunisertib) and Other TGF-β Inhibitors
For Researchers, Scientists, and Drug Development Professionals: This guide provides a comprehensive comparison of LY2157299 (Galunisertib) with alternative TGF-β inhibitors, Vactosertib and Fresolimumab. It includes a summary of their performance based on published experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to aid in the replication of these findings.
Abstract
Transforming growth factor-beta (TGF-β) signaling is a critical pathway in cancer progression, making it a key target for therapeutic intervention. LY2157299 (Galunisertib) is a small molecule inhibitor of the TGF-β receptor I (TGFβRI) kinase that has been extensively studied in various cancers. This guide provides a comparative analysis of Galunisertib with two other TGF-β inhibitors: Vactosertib, another small molecule inhibitor, and Fresolimumab, a monoclonal antibody. We present a compilation of their in vitro and in vivo efficacy from published literature, detailed experimental protocols for key assays, and visual representations of the underlying biological pathways and experimental workflows to support researchers in replicating and building upon these important findings.
Comparative Performance of TGF-β Inhibitors
The following tables summarize the quantitative data on the in vitro and in vivo performance of LY2157299 (Galunisertib), Vactosertib, and Fresolimumab based on published studies.
In Vitro Efficacy: Inhibition of Cellular Processes
| Inhibitor | Assay | Cell Line(s) | IC50 Value(s) | Publication(s) |
| LY2157299 (Galunisertib) | pSMAD2 Inhibition | NIH3T3 | 0.064 µM | [1] |
| Cell Proliferation (MTT Assay) | OVCAR8 (Ovarian) | 226.71 ± 4.87 µM | [2] | |
| CAOV3 (Ovarian) | 159.93 ± 3.94 µM | [2] | ||
| NIH3T3 (Fibroblast) | 0.396 µM (TGF-β1 induced) | [1] | ||
| Vactosertib | TGF-β Receptor I (ALK5) Kinase Inhibition | - | 11 nM | [3] |
| Cell Proliferation | Osteosarcoma cell lines | 0.79 - 2.1 µM | [3] | |
| Fresolimumab | Binding Affinity (Kd) to TGF-β1 | - | 1.8 nM | [4] |
| Binding Affinity (Kd) to TGF-β2 | - | 2.8 nM | [4] | |
| Binding Affinity (Kd) to TGF-β3 | - | 1.4 nM | [4] |
In Vivo Efficacy: Tumor Growth Inhibition
| Inhibitor | Tumor Model | Dosing Regimen | Outcome | Publication(s) |
| LY2157299 (Galunisertib) | MX1 (Breast Cancer Xenograft) | 75 mg/kg, twice daily | 10.3 ± 4.3 days tumor growth delay | [5] |
| Calu6 (NSCLC Xenograft) | 75 mg/kg, twice daily | 8.3 ± 2.6 days tumor growth delay | [5] | |
| 4T1 (Breast Cancer Syngeneic) | 75 mg/kg, twice daily | Significant tumor growth delay | [5] | |
| Anaplastic Thyroid Cancer Xenograft | Not specified | Slower tumor growth rate and smaller tumor volumes | [6] | |
| Vactosertib | K7M2 (Osteosarcoma Syngeneic) | 50 mg/kg, 5 days/week, p.o. | Significantly inhibited tumor growth | [7] |
| Pulmonary Osteosarcoma Model | Not specified | Dramatic inhibition of pulmonary osteosarcoma burden | [7] | |
| Fresolimumab | Murine Metastatic Breast Cancer | Not specified | Reduction in the incidence and size of lytic bone lesions and lung metastases | [8] |
| B16 Murine Melanoma | Not specified | Reduced number of lung metastases | [8] |
Clinical Trial Outcomes
| Inhibitor | Cancer Type | Phase | Key Findings | Publication(s) |
| LY2157299 (Galunisertib) | Advanced Hepatocellular Carcinoma (in combination with Sorafenib) | Phase 2 | Median OS: 18.8 months; Median TTP: 4.1 months.[2][9][10] | [2][9][10] |
| Advanced Hepatocellular Carcinoma (monotherapy) | Phase 2 | Median OS: 16.8 months in patients with low serum AFP.[11] | [11] | |
| Advanced Hepatocellular Carcinoma (in combination with SBRT) | Pilot Study | Disease Control Rate (DCR) of 53%, including two partial responses (PRs).[12] | [12] | |
| Vactosertib | Advanced Solid Tumors | Phase 1 | Well-tolerated; 6 out of 17 patients who received ≥140 mg achieved stable disease (35.3%).[2] | [2] |
| Desmoid Tumors (in combination with Imatinib) | Phase 1b/2 | 25.9% confirmed partial response rate and 70.4% stable disease.[4][13] | [4][13] | |
| Fresolimumab | Advanced Malignant Melanoma or Renal Cell Carcinoma | Phase 1 | 1 partial response and 6 stable disease; Median PFS for these 7 patients was 24 weeks.[7][14][15] | [7][14][15] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide to facilitate their replication.
Western Blot for Phospho-SMAD2 (pSMAD2) Inhibition
Objective: To quantify the inhibition of TGF-β-induced SMAD2 phosphorylation by LY2157299.
Materials:
-
Cell Lines: NIH3T3 cells
-
Reagents:
-
LY2157299 (Galunisertib)
-
Recombinant human TGF-β1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
-
Antibodies:
-
Primary Antibody: Rabbit anti-phospho-SMAD2 (Ser465/467) (e.g., from Cell Signaling Technology, #3108). Recommended dilution: 1:1000 in 5% BSA in TBST.
-
Primary Antibody: Rabbit anti-SMAD2/3 (e.g., from Millipore, #07-408). Recommended dilution: 1:2000 in 5% non-fat dry milk in TBST.[3]
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG. Recommended dilution: 1:10,000 in 5% non-fat dry milk in TBST.[3]
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture NIH3T3 cells to 70-80% confluency.
-
Pre-treat cells with varying concentrations of LY2157299 for 2 hours.
-
Stimulate cells with TGF-β1 (e.g., 5 ng/mL) for 1 hour.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pSMAD2 antibody overnight at 4°C with gentle shaking.[16]
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
To control for protein loading, strip the membrane and re-probe with an antibody against total SMAD2/3.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software.
-
Calculate the ratio of pSMAD2 to total SMAD2 for each treatment condition.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of LY2157299.
-
Cell Proliferation (MTT) Assay
Objective: To assess the effect of LY2157299 on the proliferation of ovarian cancer cell lines.
Materials:
-
Cell Lines: OVCAR8 and CAOV3 cells
-
Reagents:
-
LY2157299 (Galunisertib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Equipment: 96-well plates, multichannel pipette, microplate reader
Procedure:
-
Cell Seeding:
-
Seed OVCAR8 or CAOV3 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Treatment:
-
Treat cells with a serial dilution of LY2157299 for 72 hours. Include a vehicle control (e.g., DMSO).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the log concentration of LY2157299.
-
Transwell Invasion Assay
Objective: To evaluate the effect of LY2157299 on the invasive potential of glioblastoma cells.
Materials:
-
Cell Line: U87MG cells
-
Reagents:
-
LY2157299 (Galunisertib)
-
Matrigel Basement Membrane Matrix
-
Serum-free medium
-
Medium with 10% FBS (chemoattractant)
-
Crystal violet solution (0.1%)
-
-
Equipment: 24-well Transwell inserts (8 µm pore size), cotton swabs
Procedure:
-
Chamber Preparation:
-
Thaw Matrigel on ice overnight.
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel (e.g., 50 µL of a 1:3 dilution in serum-free medium).
-
Incubate at 37°C for at least 4 hours to allow the Matrigel to solidify.
-
-
Cell Seeding and Treatment:
-
Incubation:
-
Incubate the plates at 37°C in a humidified incubator for 24-48 hours.
-
-
Staining and Visualization:
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 20 minutes.
-
Stain the cells with 0.1% crystal violet solution for 30 minutes.[18]
-
Gently wash the inserts with water.
-
-
Quantification:
-
Count the number of stained, invaded cells in several random fields under a microscope.
-
Calculate the average number of invaded cells per field for each treatment condition.
-
Express the results as a percentage of the control (vehicle-treated) group.
-
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the TGF-β signaling pathway, the mechanism of action of the inhibitors, and a typical experimental workflow.
TGF-β Signaling Pathway and Inhibition
References
- 1. MedPacto Advances Vactosertib to Phase 2 Trial for Pediatric Osteosarcoma Treatment in US [trial.medpath.com]
- 2. ascopubs.org [ascopubs.org]
- 3. scribd.com [scribd.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Oral transforming growth factor‐beta receptor 1 inhibitor vactosertib promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti‐tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I Study of GC1008 (Fresolimumab): A Human Anti-Transforming Growth Factor-Beta (TGFβ) Monoclonal Antibody in Patients with Advanced Malignant Melanoma or Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First in Human Dose Escalation Study of Vactosertib (TEW-7197) in Subjects With Advanced Stage Solid Tumors [clin.larvol.com]
- 10. Novel therapies emerging in oncology to target the TGF-β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oral TGF-βR1 inhibitor Vactosertib promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transforming Growth Factor‐β Pathway: Biological Functions and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. Vactosertib, a novel TGF-β1 type I receptor kinase inhibitor, improves T-cell fitness: a single-arm, phase 1b trial in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. PPFIBP1 induces glioma cell migration and invasion through FAK/Src/JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. KoreaMed Synapse [synapse.koreamed.org]
Head-to-Head Comparison of LY134046 and Newer PNMT Inhibitors for Researchers
This guide provides a detailed comparison of the established phenylethanolamine N-methyltransferase (PNMT) inhibitor, LY134046, with a recently developed, potent transition-state analogue inhibitor, PNMT-IN-1. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical properties, cellular activity, and selectivity, supported by experimental data and detailed protocols for comparative studies.
Introduction to PNMT Inhibition
Phenylethanolamine N-methyltransferase (PNMT) is the terminal enzyme in the catecholamine biosynthetic pathway, responsible for the conversion of norepinephrine to epinephrine.[1] Inhibition of PNMT is a critical pharmacological strategy for elucidating the physiological and pathophysiological roles of epinephrine in the central nervous system and periphery. This has implications for conditions such as hypertension, anxiety, and neurodegenerative diseases.[2] this compound is a well-characterized PNMT inhibitor that has been instrumental in foundational research. More recently, a new class of transition-state analogue inhibitors has emerged, with PNMT-IN-1 demonstrating significantly enhanced potency and selectivity.
Quantitative Comparison of Inhibitor Performance
The following table summarizes the available quantitative data for this compound and the newer PNMT inhibitor, PNMT-IN-1. A direct head-to-head study providing all these metrics under identical experimental conditions is not currently available in the public domain; therefore, the data presented is compiled from various sources.
| Parameter | This compound | PNMT-IN-1 (Inhibitor 4) | Reference Compound: SK&F 64139 |
| Inhibition Constant (Ki) | Data not readily available | 1.2 nM[3][4] | ~1.6 nM |
| Cell-Based IC50 | Data not readily available | 81 nM (in HEK293T cells)[3][4] | 15 nM (in HEK293T cells)[5] |
| Selectivity for PNMT over α2-adrenoceptor | Known to have some α2-adrenoceptor affinity | 12,000-fold[4] | Non-selective |
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of the experimental context, the following diagrams illustrate the PNMT signaling pathway and the workflows for key comparative assays.
Experimental Protocols
To enable researchers to conduct their own head-to-head comparisons, the following detailed experimental protocols are provided.
Competitive Enzymatic Inhibition Assay
This protocol is designed to determine the inhibition constant (Ki) of test compounds against purified PNMT.
Materials:
-
Purified recombinant human PNMT
-
L-Norepinephrine
-
S-adenosyl-L-methionine (SAM)
-
This compound and PNMT-IN-1
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Spectrophotometer
Procedure:
-
Prepare stock solutions of this compound and PNMT-IN-1 in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, prepare serial dilutions of the inhibitors in the assay buffer.
-
To each well, add a constant concentration of PNMT enzyme.
-
Add varying concentrations of the substrate, norepinephrine.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding a saturating concentration of the co-substrate, SAM.
-
Immediately measure the rate of product formation by monitoring the change in absorbance at a specific wavelength over time using a spectrophotometer.
-
Plot the reaction velocity against the substrate concentration for each inhibitor concentration.
-
Analyze the data using non-linear regression to a competitive inhibition model to determine the Ki value for each compound.
Cell-Based PNMT Inhibition Assay
This protocol measures the half-maximal inhibitory concentration (IC50) of the compounds in a cellular context.[6]
Materials:
-
HEK293T cells stably or transiently expressing human PNMT
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and PNMT-IN-1
-
L-Norepinephrine
-
Epinephrine ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed the PNMT-expressing HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Prepare serial dilutions of this compound and PNMT-IN-1 in serum-free cell culture medium.
-
Remove the culture medium from the cells and add the inhibitor solutions.
-
Incubate the cells with the inhibitors for a predetermined time (e.g., 1 hour) at 37°C.
-
Add norepinephrine to the wells to serve as the substrate for intracellular PNMT.
-
Incubate for an additional period to allow for epinephrine production.
-
Collect the cell culture supernatant.
-
Quantify the concentration of epinephrine in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.
-
Plot the percentage of inhibition of epinephrine production against the logarithm of the inhibitor concentration.
-
Determine the IC50 value for each inhibitor by fitting the data to a four-parameter logistic curve.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
This protocol directly measures the binding affinity and thermodynamic parameters of the inhibitor-enzyme interaction.[7]
Materials:
-
Purified recombinant human PNMT
-
This compound and PNMT-IN-1
-
ITC buffer (e.g., 50 mM phosphate buffer, pH 7.5, with 150 mM NaCl)
-
Isothermal Titration Calorimeter
Procedure:
-
Thoroughly dialyze the purified PNMT against the ITC buffer to ensure buffer matching.
-
Dissolve the inhibitors in the final dialysis buffer to the desired concentration.
-
Degas both the protein and inhibitor solutions immediately before the experiment.
-
Load the PNMT solution into the sample cell of the calorimeter (typically at a concentration of 5-50 µM).[8]
-
Load the inhibitor solution into the injection syringe (typically at a concentration 10-fold higher than the protein concentration).[8]
-
Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.
-
Perform a series of injections of the inhibitor into the protein solution, recording the heat change after each injection.
-
Integrate the raw ITC data to obtain the heat released or absorbed per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Calculate the Gibbs free energy (ΔG) and entropy of binding (ΔS) from the obtained parameters.
Conclusion
The emergence of newer PNMT inhibitors like PNMT-IN-1, a transition-state analogue, represents a significant advancement in the field.[4] With its nanomolar potency and exceptional selectivity, PNMT-IN-1 offers a superior pharmacological tool for dissecting the roles of epinephrine with higher precision compared to older inhibitors like this compound. The provided experimental protocols offer a robust framework for researchers to conduct direct comparative studies, further elucidating the nuanced differences in the biochemical and cellular activities of these compounds. Such investigations are crucial for advancing our understanding of epinephrine signaling and for the development of novel therapeutic strategies.
References
- 1. Adrenoceptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. aps.anl.gov [aps.anl.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cell-Based ELISA Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Assessing the In Vitro Specificity of LY134046: A Comparative Guide
For researchers investigating the role of Phenylethanolamine N-methyltransferase (PNMT) in physiological and pathological processes, the selection of a potent and specific inhibitor is paramount. LY134046 has been identified as a centrally active inhibitor of PNMT, an enzyme responsible for the conversion of norepinephrine to epinephrine. This guide provides a comparative assessment of the in vitro specificity of this compound, alongside other known PNMT inhibitors, to aid researchers in making informed decisions for their experimental designs.
Comparison of PNMT Inhibitors
While this compound is a recognized PNMT inhibitor, publicly available quantitative data on its in vitro potency and selectivity against a broad panel of methyltransferases is limited. To provide a comprehensive comparison, this guide includes data for well-characterized alternative PNMT inhibitors, SK&F 64139 and SK&F 29661.
| Compound | Target | Ki (nM)[1][2] | Selectivity Profile |
| This compound | PNMT | Data not publicly available | Reported as a potent and selective PNMT inhibitor, but quantitative selectivity data against other methyltransferases is not readily available. |
| SK&F 64139 | PNMT | 1.6 | Shows high affinity for the α2-adrenoceptor, indicating potential for off-target effects. |
| SK&F 29661 | PNMT | 120 | |
| Inhibitor 4 | PNMT | 1.2 (Ki) | Demonstrates up to 51,000-fold specificity for PNMT relative to DNA and protein methyltransferases and 12,000-fold specificity over the α2-adrenoceptor.[1] |
Note: A lower Ki value indicates a higher binding affinity and potency of the inhibitor. The selectivity profile provides insight into the potential for off-target effects. "Inhibitor 4" is a recently developed transition-state analogue inhibitor of PNMT.[1]
Signaling Pathway and Experimental Workflow
To understand the context of PNMT inhibition and the methods used to assess it, the following diagrams illustrate the epinephrine biosynthesis pathway and a typical in vitro experimental workflow for evaluating inhibitor specificity.
Caption: Epinephrine biosynthesis pathway highlighting the role of PNMT and the inhibitory action of this compound.
Caption: A generalized workflow for determining the in vitro specificity of a PNMT inhibitor.
Experimental Protocols
Accurate assessment of inhibitor specificity relies on robust and well-defined experimental protocols. Below are methodologies for key in vitro assays.
PNMT Coupled-Enzyme Inhibition Assay[2]
This assay provides a continuous spectrophotometric method to measure PNMT activity and its inhibition.
Principle: The product of the PNMT reaction, S-adenosylhomocysteine (SAH), is hydrolyzed by SAH hydrolase to adenosine and homocysteine. Homocysteine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), which can be monitored by measuring the absorbance at 412 nm.
Materials:
-
Recombinant human PNMT
-
S-adenosylmethionine (SAM)
-
Norepinephrine
-
SAH hydrolase
-
DTNB
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5)
Procedure:
-
Prepare a reaction mixture containing assay buffer, norepinephrine, SAM, SAH hydrolase, and DTNB in a 96-well plate.
-
Add varying concentrations of the test inhibitor to the wells.
-
Initiate the reaction by adding recombinant PNMT.
-
Immediately monitor the increase in absorbance at 412 nm over time using a microplate reader.
-
Calculate the initial reaction velocities from the linear portion of the absorbance curves.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration. The Ki value can be subsequently calculated using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the substrate is known.
Cell-Based PNMT Inhibition ELISA[1]
This assay measures the ability of an inhibitor to penetrate cells and inhibit PNMT activity in a more physiologically relevant context.
Principle: Cells overexpressing PNMT are treated with the inhibitor, and the intracellular production of epinephrine is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
-
HEK293T cells transiently transfected with a PNMT expression vector
-
Cell culture medium
-
Test inhibitor (e.g., this compound)
-
Norepinephrine
-
Lysis buffer
-
Epinephrine ELISA kit
Procedure:
-
Seed PNMT-expressing HEK293T cells in a 96-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of the test inhibitor for a predetermined time.
-
Add norepinephrine to the cell culture medium to serve as the substrate for intracellular PNMT.
-
After incubation, lyse the cells to release the intracellular contents.
-
Quantify the epinephrine concentration in the cell lysates using a commercially available epinephrine ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 value by plotting the percentage of epinephrine production inhibition against the inhibitor concentration.
Conclusion
References
Independent Verification of LY134046's Pharmacological Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological profile of LY134046, a potent inhibitor of phenylethanolamine N-methyltransferase (PNMT), with other relevant compounds. The information is presented to assist researchers in verifying its pharmacological activity and to provide a basis for further investigation. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided.
Introduction to this compound
This compound is a selective inhibitor of phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for the conversion of norepinephrine to epinephrine. This inhibition of the final step in the biosynthesis of epinephrine makes this compound and similar compounds valuable tools for studying the physiological and pathological roles of epinephrine.
Comparative Pharmacological Data
The following table summarizes the in vitro potency of this compound and other well-characterized PNMT inhibitors. The data is presented as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) against PNMT. Additionally, to assess the selectivity of these compounds, their binding affinity (Kd) for the α2A-adrenergic receptor is included where available, as off-target activity at this receptor is a common characteristic of some PNMT inhibitors.
| Compound | PNMT Inhibition (Ki) | PNMT Inhibition (IC50) | α2A-Adrenoceptor Binding (Kd) | Selectivity (α2A Kd / PNMT Ki) |
| This compound | Not explicitly found | Not explicitly found | Not explicitly found | Not explicitly found |
| SK&F 64139 | 1.6 nM, 100 nM | - | - | - |
| SK&F 29661 | 120 nM, 300-600 nM | - | - | - |
| CGS-19281A | - | 2.7 µM | No interaction | High |
| Inhibitor 3 (TSA) | 12.0 nM | - | 14.6 µM | ~1217 |
| Inhibitor 4 (TSA) | 1.2 nM | 81 nM (cellular) | 14.3 µM | ~11917 |
TSA: Transition-State Analogue
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for independent verification and replication.
PNMT Enzyme Inhibition Assay (Coupled-Enzyme Spectrophotometric Method)
This assay continuously measures PNMT activity by coupling the production of S-adenosyl-L-homocysteine (SAH) to its deamination by SAH deaminase, which results in a measurable change in absorbance.
Materials:
-
Purified human PNMT enzyme
-
Norepinephrine (substrate)
-
S-adenosyl-L-methionine (SAM) (co-substrate)
-
S-adenosyl-L-homocysteine deaminase (SAH deaminase)
-
Test compounds (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.5, containing 1 mM EDTA and 0.2 mM DTT
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 265 nm
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing assay buffer, a fixed concentration of norepinephrine (e.g., at its Km value), and SAH deaminase.
-
Add varying concentrations of the test compound (or vehicle control) to the wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding a fixed concentration of SAM (e.g., at its Km value).
-
Immediately begin monitoring the decrease in absorbance at 265 nm over time using the spectrophotometer. The rate of decrease is proportional to the rate of SAH formation and thus PNMT activity.
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.
-
Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation, taking into account the concentration of SAM used in the assay and its Km value.
α2A-Adrenergic Receptor Binding Assay (Radioligand Displacement)
This assay measures the affinity of a test compound for the α2A-adrenergic receptor by assessing its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line expressing the human α2A-adrenergic receptor
-
[³H]-Rauwolscine or other suitable α2-adrenergic antagonist radioligand
-
Test compounds (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 1 mM EDTA
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Filtration apparatus
-
Liquid scintillation counter
Procedure:
-
In a series of tubes, add a fixed amount of cell membrane preparation.
-
Add a fixed concentration of the radioligand (typically at or below its Kd value).
-
Add a range of concentrations of the unlabeled test compound.
-
For determining non-specific binding, add a high concentration of a known unlabeled α2-adrenergic antagonist (e.g., phentolamine) to a separate set of tubes.
-
Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.
-
Wash the filters rapidly with cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value by plotting the percentage of specific binding versus the logarithm of the competitor concentration.
-
Calculate the Ki value using the Cheng-Prusoff equation, taking into account the concentration and Kd of the radioligand.
Visualizations
Signaling Pathway of PNMT Inhibition
Benchmarking LY134046: A Comparative Analysis of PNMT Inhibitor Performance
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of LY134046's performance against other known inhibitors of Phenylethanolamine N-methyltransferase (PNMT). The data presented is based on established in vitro assays, offering insights into the relative potency of these compounds.
Phenylethanolamine N-methyltransferase (PNMT) is a crucial enzyme in the catecholamine biosynthetic pathway, responsible for the conversion of norepinephrine to epinephrine. Inhibition of this enzyme is a key area of research for understanding and potentially treating conditions related to adrenergic signaling. This guide focuses on this compound, a centrally active PNMT inhibitor, and benchmarks its performance against other well-documented inhibitors, SK&F 64139 and CGS 19281A.
Comparative Inhibitory Potency
The following table summarizes the in vitro inhibitory potency of this compound and its alternatives against PNMT. It is important to note that a direct head-to-head comparative study with this compound providing a specific IC50 or Kᵢ value from the same study as the alternatives was not available in the reviewed literature. The presented data is compiled from various sources, and while indicative of relative potency, direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound | Type | Target | IC50 (nM) | Reference |
| This compound | Benzazepine Derivative | PNMT | Data not available in direct comparative studies | N/A |
| SK&F 64139 | Tetrahydroisoquinoline | PNMT | 100 | [1] |
| CGS 19281A | Pyrido[3,4-b]indole | PNMT | 2700 | [2] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathway and Experimental Workflow
The enzymatic reaction catalyzed by PNMT is a critical step in the adrenergic signaling pathway. The following diagrams illustrate this pathway and a typical workflow for assessing inhibitor potency.
References
Safety Operating Guide
Navigating the Safe Disposal of LY134046 in a Laboratory Setting
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential information on the proper disposal procedures for LY134046, a norepinephrine N-methyltransferase (NMT) inhibitor. While this document offers general guidance, it is imperative to obtain and consult the official Safety Data Sheet (SDS) from your supplier for specific details regarding this compound.
Immediate Safety and Handling Protocols
Before addressing disposal, it is crucial to understand the immediate safety protocols for handling this compound. Although a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, general best practices for handling chemical compounds of this nature should be strictly followed. These include using personal protective equipment (PPE) such as safety goggles, lab coats, and chemical-resistant gloves. All handling of the compound should occur in a well-ventilated area, preferably within a fume hood.
General Disposal Procedures for Chemical Waste
The disposal of any chemical, including this compound, must adhere to local, state, and federal regulations. The following steps provide a general framework for the proper disposal of laboratory chemical waste.
Step 1: Classification of Waste
The first and most critical step is to determine if the waste is hazardous. This determination should be based on the information provided in the compound's SDS. Hazardous waste is typically characterized by properties such as ignitability, corrosivity, reactivity, or toxicity. Without the specific SDS for this compound, it is prudent to treat the compound as hazardous waste.
Step 2: Segregation of Waste
Proper segregation of chemical waste is essential to prevent dangerous reactions. This compound waste should be collected in a designated, properly labeled, and sealed container. This container should be compatible with the chemical and should not be used for any other type of waste.
Step 3: Labeling and Storage
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the date of accumulation. The container should be kept closed at all times, except when adding waste, and stored in a designated, secure area away from incompatible materials.
Step 4: Arrange for Professional Disposal
Never dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by the SDS and local regulations. Contract with a licensed hazardous waste disposal company to ensure the safe and legal transport and disposal of the chemical waste.
Quantitative Data for Chemical Waste Management
To facilitate clear and concise decision-making, the following table summarizes key quantitative parameters that are often considered in chemical waste disposal protocols. These are general guidelines and should be cross-referenced with the specific information in the this compound SDS.
| Parameter | Guideline | Significance |
| pH Level | For aqueous solutions, typically between 5.5 and 9.0 for non-hazardous disposal. | Solutions outside this range are generally considered corrosive and require handling as hazardous waste. |
| Concentration Limits | Varies by jurisdiction and specific chemical. Refer to local regulations and the SDS. | High concentrations of certain chemicals may be classified as acutely hazardous, requiring more stringent disposal procedures. |
| Quantity Thresholds | Regulated by agencies such as the EPA. Generation of hazardous waste above certain monthly quantities may require additional reporting and handling protocols. | Understanding these thresholds is crucial for maintaining regulatory compliance and ensuring appropriate disposal logistics are in place. |
| Flash Point | For liquid waste, a flash point below 60°C (140°F) is typically considered ignitable hazardous waste. | This information is critical for preventing fires and explosions during storage and transport. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound, from initial handling to final disposal.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these guidelines and, most importantly, the specific instructions within the manufacturer's Safety Data Sheet, laboratories can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship.
Navigating the Safe Handling of LY134046: A Procedural Guide
For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount, especially when handling investigational compounds like LY134046. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible through standard searches, established best practices for handling chemical compounds of unknown toxicity provide a strong framework for ensuring personnel safety and proper disposal. This guide offers essential, immediate safety and logistical information based on general principles of laboratory safety.
It is critical to note that in the absence of a specific SDS for this compound, this substance should be handled as a potentially hazardous material.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive approach to Personal Protective Equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety protocols.
| Body Part | Personal Protective Equipment | Specifications & Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or degradation and changed frequently. |
| Eyes | Safety glasses with side shields or goggles | Provides protection from splashes or airborne particles.[1][2] |
| Body | Laboratory coat | A fully buttoned lab coat provides a barrier against accidental spills. |
| Respiratory | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to minimize inhalation exposure.[2] |
Procedural Guidance for Safe Handling and Disposal
A clear and logical workflow is essential to minimize risks during the handling and disposal of this compound. The following diagram outlines the key steps in this process.
Caption: This workflow outlines the key procedural steps for the safe handling and disposal of this compound.
Emergency Procedures: Immediate and Effective Response
In the event of accidental exposure, a swift and correct response is crucial. The following procedures are recommended:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[3] Remove any contaminated clothing.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental protection.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, should be treated as hazardous chemical waste.
-
Containerization: Waste should be collected in clearly labeled, sealed containers appropriate for chemical waste.
-
Institutional Guidelines: Disposal must be carried out in strict accordance with your institution's and local regulations for hazardous waste.[4] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: This diagram shows the decision-making process for the safe and compliant disposal of this compound waste.
By adhering to these general but essential safety protocols, researchers can mitigate the potential risks associated with handling this compound and maintain a safe laboratory environment. It is imperative to always seek guidance from your institution's safety office for specific protocols and in case of any uncertainty.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
